N-(dodecanoyl)-sphing-4-enine-1-phosphocholine
Description
Properties
IUPAC Name |
[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H71N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h26,28,33-34,38H,6-25,27,29-32H2,1-5H3,(H-,36,39,40,41)/b28-26+/t33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCLJRFPXMKWHR-FEBLJDHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H71N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658075 | |
| Record name | N-(Dodecanoyl)-sphing-4-enine-1-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
474923-21-2 | |
| Record name | N-(Dodecanoyl)-sphing-4-enine-1-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Modulatory Role of the N-dodecanoyl Acyl Chain on the Fluidity of Cellular Membranes
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Membrane fluidity is a cornerstone of cellular physiology, governing processes from signal transduction to molecular transport. The biophysical properties of the lipid bilayer are exquisitely sensitive to its composition, particularly the length and saturation of the constituent acyl chains. This guide provides a detailed examination of how the incorporation of an N-dodecanoyl (C12) chain into membrane lipids, such as N-acyl-phosphatidylethanolamines (NAPEs), influences membrane fluidity. We will explore the underlying physicochemical principles, present robust experimental methodologies for quantifying these changes, and offer insights into the interpretation of the resulting data. This document serves as a technical resource for professionals engaged in drug discovery, membrane biophysics, and cell biology research, providing both foundational knowledge and practical protocols.
Introduction: The Dynamic Nature of the Lipid Bilayer
The cell membrane is not a static barrier but a fluid and dynamic interface crucial for cellular function. This property, known as membrane fluidity, refers to the viscosity of the lipid bilayer and dictates the rotational and lateral diffusion of embedded proteins and lipids.[1] Fluidity is critical for a host of cellular activities, including receptor signaling, enzyme activity, and vesicle fusion.
The fluidity of a membrane is determined by several factors, chief among them being temperature and lipid composition.[1] Key compositional determinants include:
-
Acyl Chain Length: Lipids with shorter acyl chains are less able to form stable van der Waals interactions with their neighbors. This reduces the packing density and increases membrane fluidity.[1][2]
-
Acyl Chain Saturation: The presence of cis-double bonds in unsaturated fatty acid chains introduces kinks, which disrupt the orderly packing of the lipids and significantly increase fluidity.[1][3]
-
Headgroup Composition: The size and charge of the phospholipid headgroups influence intermolecular spacing and interactions.
-
Sterol Content: Molecules like cholesterol act as fluidity buffers, increasing fluidity in ordered (gel-phase) membranes and decreasing it in fluid (liquid-crystalline phase) membranes.
This guide focuses specifically on the impact of acyl chain length, using the N-dodecanoyl group as a case study. N-dodecanoyl-containing lipids, such as N-dodecanoyl-phosphatidylethanolamine, are part of the broader class of N-acylethanolamines (NAEs) and their precursors, N-acylphosphatidylethanolamines (NAPEs), which are naturally occurring membrane lipids with diverse biological roles.[4][5] Understanding how a relatively short C12 chain perturbs a membrane typically composed of longer C16 and C18 chains is vital for elucidating its biological functions and for designing lipid-based drug delivery systems.
Mechanism of Action: How N-dodecanoyl Chains Modulate Fluidity
The typical phospholipid acyl chains in mammalian cell membranes are 16 to 18 carbons in length (e.g., palmitoyl C16:0, stearoyl C18:0, oleoyl C18:1). The introduction of a shorter N-dodecanoyl (C12:0) chain creates a structural mismatch within the bilayer.
This mismatch disrupts the highly cooperative and ordered packing of the longer neighboring acyl chains. The shorter C12 chain does not extend as deeply into the hydrophobic core, creating free volume and reducing the potential for stabilizing van der Waals interactions. This disruption lowers the energy required to induce the transition from the ordered gel phase (Lβ) to the disordered liquid-crystalline phase (Lα), effectively increasing membrane fluidity at a given temperature.
Caption: Intercalation of shorter N-dodecanoyl lipids (red) disrupts the packing of longer chains (blue).
Quantifying Fluidity Changes: Key Methodologies
Several robust biophysical techniques can be employed to measure the influence of N-dodecanoyl chains on membrane fluidity. We will focus on two primary methods: Differential Scanning Calorimetry (DSC) and fluorescence-based assays.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is a powerful, non-perturbing technique that directly measures the heat changes associated with lipid phase transitions.[6][7] The transition from the gel (Lβ) to the liquid-crystalline (Lα) phase is an endothermic process characterized by a specific melting temperature (Tm).[8][9] The incorporation of a fluidity-enhancing agent like an N-dodecanoyl lipid will lower and broaden this transition, providing direct thermodynamic evidence of its effect. A lower Tm indicates that less thermal energy is needed to disorder the membrane, signifying increased fluidity.
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the impact of N-dodecanoyl chains on model membranes.
Protocol: DSC Analysis of Liposomes
-
Lipid Film Preparation:
-
Prepare stock solutions of your primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) and the N-dodecanoyl lipid (e.g., N-dodecanoyl-phosphatidylethanolamine) in chloroform or a chloroform/methanol mixture.
-
In glass vials, combine the lipids at desired molar ratios (e.g., 100:0, 95:5, 90:10 DPPC:N-dodecanoyl-PE).
-
Evaporate the solvent under a stream of nitrogen gas while rotating the vial to form a thin, uniform lipid film on the bottom.
-
Place the vials under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Liposome Hydration:
-
Hydrate the lipid film with an appropriate buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4) to a final lipid concentration of 5-10 mg/mL.[10]
-
Vortex the suspension vigorously above the Tm of the primary lipid (for DPPC, Tm is ~41°C) for several minutes. This results in the formation of multilamellar vesicles (MLVs).
-
-
DSC Sample Preparation:
-
Carefully load a precise volume (typically 20-50 µL) of the MLV suspension into a DSC sample pan.
-
Load an identical volume of the hydration buffer into a reference pan.
-
Hermetically seal both pans. Trustworthiness Check: Ensuring identical volumes and proper sealing minimizes baseline drift and artifacts.
-
-
Data Acquisition:
-
Place the sample and reference pans into the calorimeter.
-
Equilibrate the system at a temperature well below the expected Tm (e.g., 20°C).
-
Perform several heating and cooling scans (e.g., from 20°C to 60°C) at a controlled rate (e.g., 1°C/min).[8] The first heating scan can sometimes differ from subsequent scans; consistency across the 2nd and 3rd scans indicates sample equilibrium.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).
-
The area under the peak corresponds to the transition enthalpy (ΔH).
-
Data Presentation: Expected DSC Results
| Sample Composition (DPPC:N-dodecanoyl-PE) | Main Transition Temp (Tm) (°C) | Transition Width (°C) |
| 100:0 | 41.5 | 0.5 |
| 95:5 | 39.8 | 1.2 |
| 90:10 | 37.6 | 2.5 |
| 85:15 | 35.1 | 4.0 |
Fluorescence Spectroscopy: Laurdan Generalized Polarization (GP)
Expertise & Causality: Laurdan is an environmentally sensitive fluorescent probe that intercalates into the lipid bilayer at the hydrophobic-hydrophilic interface.[11][12] Its emission spectrum is sensitive to the local water content, which is a direct function of lipid packing.
-
In ordered (gel) membranes , lipids are tightly packed, excluding water. Laurdan has a blue-shifted emission maximum (~435-440 nm).
-
In disordered (fluid) membranes , lipids are loosely packed, allowing water penetration. This polar environment causes dipolar relaxation around the excited-state probe, resulting in a red-shifted emission maximum (~490-500 nm).[12]
The Generalized Polarization (GP) value is a ratiometric calculation that quantifies this shift, providing a reliable measure of membrane fluidity.[13][14] A lower GP value corresponds to higher membrane fluidity.
Caption: Laurdan's emission shift in response to membrane lipid packing and its effect on the GP value.
Protocol: Laurdan GP Assay in Liposomes
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion for a more homogeneous sample.
-
Prepare lipid films as described in the DSC protocol.
-
Hydrate the films and subject the resulting MLV suspension to several freeze-thaw cycles to improve lamellarity.
-
Extrude the suspension 21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder, above the lipid Tm.
-
-
Laurdan Labeling:
-
Prepare a stock solution of Laurdan (e.g., 1 mM in ethanol).
-
Add the Laurdan stock to the LUV suspension to a final probe-to-lipid molar ratio of 1:500.
-
Incubate the mixture in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Dilute the labeled liposome suspension in buffer to a final lipid concentration of 50-100 µM in a quartz cuvette.
-
Using a fluorometer, set the excitation wavelength to 350 nm.[14]
-
Record the emission spectrum from 400 nm to 600 nm, or measure the fluorescence intensity at the two emission maxima: ~435 nm (I_435) and ~490 nm (I_490).[14]
-
Trustworthiness Check: Include a positive control by adding a known membrane fluidizer, such as benzyl alcohol (40 mM), to a separate aliquot of liposomes to confirm that the assay can detect a decrease in GP.[14]
-
-
Data Analysis:
-
Calculate the GP value using the formula: GP = (I_435 - I_490) / (I_435 + I_490) [14]
-
Compare the GP values across the different lipid compositions. A statistically significant decrease in GP indicates an increase in membrane fluidity.
-
Fluorescence Anisotropy
Expertise & Causality: This technique measures the rotational freedom of a fluorescent probe within the membrane.[15][16] Probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) or its charged derivative TMA-DPH are excited with vertically polarized light. The emitted light is measured in both parallel and perpendicular planes relative to the excitation plane. In a viscous, ordered environment, the probe's rotation is restricted, and it emits light that is still highly polarized (high anisotropy). In a fluid environment, the probe tumbles more freely, depolarizing the emitted light (low anisotropy).[10][16] Therefore, a decrease in fluorescence anisotropy (r) signifies an increase in membrane fluidity.
Data Presentation: Expected Fluorescence Results
| Sample Composition (DPPC:N-dodecanoyl-PE) | Laurdan GP Value (Arbitrary Units) | Fluorescence Anisotropy (r) (DPH) |
| 100:0 | 0.55 ± 0.02 | 0.32 ± 0.01 |
| 95:5 | 0.48 ± 0.03 | 0.28 ± 0.01 |
| 90:10 | 0.39 ± 0.02 | 0.23 ± 0.02 |
| 85:15 | 0.28 ± 0.03 | 0.17 ± 0.02 |
Conclusion and Field Implications
The length of the N-dodecanoyl chain is a potent modulator of membrane biophysics. Its incorporation into a lipid bilayer predominantly composed of longer-chain phospholipids leads to a quantifiable increase in membrane fluidity. This effect, driven by the disruption of acyl chain packing, can be robustly measured using techniques such as Differential Scanning Calorimetry, which reveals a decrease in the phase transition temperature, and fluorescence spectroscopy, which shows a decrease in Laurdan GP and fluorescence anisotropy.
For researchers in drug development, these principles are paramount. The fluidity of a target cell membrane can dictate the efficacy of membrane-active drugs and the passive diffusion of small molecules. For professionals designing lipid nanoparticle (LNP) delivery systems, tuning fluidity by including lipids with varied chain lengths can control the stability and release kinetics of encapsulated therapeutics. The methodologies detailed in this guide provide a reliable framework for investigating these critical parameters, enabling a more rational approach to molecular design and cellular investigation.
References
- Current Time Inform
- Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes.
- Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical consider
- Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy.
- Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry. PNAS.
- Laurdan Based Membrane Fluidity Assay. Bio-protocol.
- Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. PubMed.
- Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks.
- Differential Scanning Calorimetry of Protein–Lipid Interactions. Springer.
- Laurdan. Wikipedia.
- Measuring membrane fluidity in live mycobacteria reveals subcellular lateral variation and pole-selective responses to mycomembrane perturb
- Determination of membrane fluidity: a comparison of biophysical methods.
- Membrane fluidity. Wikipedia.
- Measuring plasma membrane fluidity using confocal microscopy. UU Research Portal.
- A method for the quantification of membrane fluidity in bacteria. MICALIS.
- Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol.
- Measuring plasma membrane fluidity using confocal microscopy.
- Fluorescence anisotropy measurement of membrane fluidity.
- Structure, phase behaviour and membrane interactions of N-acylethanolamines and N-acylphosphatidylethanolamines.
- Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLA
- Membrane fluidity measurement using UV fluorescence polariz
- Evaluation of Liposome Membrane Fluidity by Fluorescence Anisotropy. Hitachi Hightech.
- Chain length impacts membrane fluidity. Lipotype GmbH.
- Beyond Fluidity: The Role of Lipid Unsatur
- Effect of unsaturation and branched chains on lipid fluidity.
Sources
- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 2. lipotype.com [lipotype.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes | Springer Nature Experiments [experiments.springernature.com]
- 7. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. ucm.es [ucm.es]
- 10. bmglabtech.com [bmglabtech.com]
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- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Biophysical Characterization: Interaction of Cholesterol with N-(dodecanoyl)-sphing-4-enine-1-phosphocholine
Topic: Interaction between Cholesterol and N-(dodecanoyl)-sphing-4-enine-1-phosphocholine (C12-SM) Content Type: Technical Guide / Whitepaper Audience: Biophysicists, Formulation Scientists, and Drug Delivery Researchers
Executive Summary
This technical guide analyzes the biophysical interaction between Cholesterol (Chol) and This compound , commonly referred to as C12-Sphingomyelin (C12-SM) . Unlike the naturally abundant C16-SM (palmitoyl) or C24-SM (nervonoyl), C12-SM is a synthetic short-chain analog. Its interaction with cholesterol provides a critical control model for understanding the roles of hydrophobic mismatch and interfacial hydrogen bonding in the formation of Liquid-Ordered (
For drug development professionals, understanding this specific pair is vital when engineering liposomal carriers that require tunable fluidity or rapid payload release, as C12-SM forms thermodynamically distinct domains compared to its long-chain counterparts.
Mechanistic Foundations: The "Umbrella" & Mismatch
The interaction between C12-SM and Cholesterol is governed by two competing forces: the stabilizing Umbrella Effect and the destabilizing Hydrophobic Mismatch .
The Umbrella Model (Stabilizing)
Despite the short acyl chain of C12-SM, the headgroup interaction remains the dominant attractive force. The "Umbrella Model" posits that the large hydrophilic phosphocholine headgroup of SM shields the small, non-polar body of cholesterol from water.
-
H-Bond Network: The 3-OH group of cholesterol acts as a hydrogen bond donor, while the amide nitrogen of the sphingosine backbone acts as the acceptor.
-
Interfacial Shielding: This interaction tightens the packing at the lipid-water interface, reducing permeability even in short-chain lipids.
Hydrophobic Mismatch (Destabilizing)
C12-SM presents a unique case of negative hydrophobic mismatch .
-
Sterol Length: The rigid steroid ring system of cholesterol corresponds roughly to a C16-C18 extended acyl chain (~17-19 Å).
-
C12 Length: The dodecanoyl chain is significantly shorter (~13-14 Å).
-
Consequence: To maximize van der Waals contact, the C12 chains must extend fully (trans-conformation), yet they still fail to cover the hydrophobic core of cholesterol completely. This leads to a less stable
phase compared to C16-SM and can induce higher lateral diffusion rates.
Mechanistic Pathway Diagram
Caption: Mechanistic interplay between interfacial H-bonding (stabilizing) and chain length mismatch (destabilizing) in C12-SM/Chol systems.
Thermodynamics & Phase Behavior[1][2][3][4][5]
Transition Temperatures ( )
Unlike native sphingomyelins (Egg SM, Brain SM) which have broad transitions centered around 37-40°C, or C16-SM (
Comparative Thermodynamic Data:
| Lipid System | Phase at 37°C | Enthalpy ( | Effect of 30 mol% Chol | |
| C16-SM (Palmitoyl) | 41.3°C | Gel ( | ~6-8 kcal/mol | Abolishes transition; forms stable |
| C12-SM (Dodecanoyl) | ~20 - 25°C * | Liquid Disordered ( | Low (< 5 kcal/mol) | Induces |
| C18-SM (Stearoyl) | 45.1°C | Gel ( | High | Forms highly rigid |
*Note: Pure C12-SM is often fluid at room temperature or exhibits a broad, low-enthalpy transition just below physiological temp.
Phase Separation
In binary mixtures (C12-SM/Chol), the system exhibits a miscibility gap, but the boundaries differ from C16-SM.
-
Low Chol (<10%): C12-SM remains largely disordered (
) at 37°C. -
Intermediate Chol (15-30%): Coexistence of
(rich in C12-SM) and (rich in Chol/C12-SM complex). The line tension at the domain boundaries is lower than in C16-SM systems due to the hydrophobic mismatch, leading to smaller, more transient domains. -
High Chol (>40%): Homogeneous
phase is achieved, but it is "softer" (lower order parameter) than rafts formed by longer lipids.
Experimental Protocols
To validate these interactions, two primary methodologies are recommended: Giant Unilamellar Vesicle (GUV) Electroformation for visualization and Differential Scanning Calorimetry (DSC) for thermodynamic quantification.
Protocol: Electroformation of C12-SM/Chol GUVs
Rationale: Electroformation is superior to spontaneous swelling for forming defect-free GUVs from raft-forming mixtures.
Reagents:
-
C12-SM (Avanti Polar Lipids or equivalent, >99% purity).
-
Cholesterol (recrystallized).[1]
-
Fluorescent Probe: Rho-PE or NBD-PE (0.1 mol%) for
phase marking.
Workflow:
-
Stock Preparation: Dissolve lipids in Chloroform:Methanol (2:1 v/v) at 1 mg/mL total lipid concentration.
-
Deposition: Spread 10
L of lipid solution onto Indium Tin Oxide (ITO) coated glass slides. -
Desiccation: Vacuum desiccate for >2 hours to remove all solvent traces (critical to prevent artifacts).
-
Chamber Assembly: Assemble ITO slides with a 1-2 mm spacer (silicon or Teflon).
-
Hydration: Fill chamber with 100 mM Sucrose solution (low ionic strength is required for standard electroformation).
-
Critical Step: Pre-warm the sucrose solution to 45°C (well above the
of C12-SM) to ensure proper hydration.
-
-
Field Application: Connect to a function generator.
-
Step A (Nucleation): 10 Hz, 0.1 Vpp (Voltage peak-to-peak) for 5 mins.
-
Step B (Growth): Increase voltage linearly to 1.5 Vpp over 20 mins; hold for 2 hours.
-
Step C (Detachment): Reduce freq to 4 Hz, 1.5 Vpp for 30 mins to detach vesicles.
-
-
Observation: Mix GUVs 1:1 with 100 mM Glucose (iso-osmolar) to settle vesicles for microscopy.
Protocol: Differential Scanning Calorimetry (DSC)
Rationale: DSC detects the elimination of the cooperative phase transition, a hallmark of raft formation.
Workflow:
-
Hydration: Hydrate lipid films (Pure C12-SM vs C12-SM/Chol mixtures) in PBS buffer to 1-2 mg/mL.
-
Cycling: Vortex and heat/cool cycle (above
/ below ) 5 times to ensure multilamellar vesicle (MLV) homogeneity. -
Degassing: Degas samples under vacuum for 10 mins to prevent bubble formation during heating.
-
Scan Parameters:
-
Reference: Degassed PBS buffer.
-
Scan Rate: 1°C/min (Slow scan is required for equilibrium data).
-
Range: 5°C to 60°C.
-
-
Analysis: Subtract buffer baseline. Integrate the excess heat capacity (
) peak to determine .-
Expected Result: Pure C12-SM shows a peak near 20-25°C. Increasing Cholesterol broadens this peak and shifts it slightly, eventually eliminating it at >30 mol%.
-
Experimental Logic Diagram
Caption: Parallel workflows for structural (GUV) and thermodynamic (DSC) characterization of C12-SM/Cholesterol systems.
Implications for Drug Development
The C12-SM/Cholesterol pair offers specific advantages and risks in liposomal drug delivery systems (LNP/Liposomes):
-
Tunable Release Kinetics: Because C12-SM forms a less tightly packed
phase than C16-SM, liposomes formulated with C12-SM will exhibit faster drug release rates . This is advantageous for acute therapies requiring rapid bioavailability upon administration. -
Permeability: The hydrophobic mismatch creates "packing defects" at the domain boundaries. Small molecule drugs may leak more readily from C12-SM liposomes than from C16-SM liposomes during storage.
-
Formulation Strategy: To stabilize C12-SM liposomes, researchers often increase the Cholesterol content to >40 mol% to force the system into a homogeneous, albeit fluid,
phase, eliminating the leaky domain boundaries.
References
-
Slotte, J. P. (1999). Sphingomyelin-cholesterol interactions in biological and model membranes. Chemistry and Physics of Lipids. Link
-
Bittman, R., et al. (1994). Interaction of cholesterol with sphingomyelin in monolayers and vesicles. Biochemistry. Link
-
Kuikka, M., et al. (2001). Interaction of cholesterol with sphingomyelins and acyl-chain-matched phosphatidylcholines: a comparative study of the effect of the chain length. Biophysical Journal. Link
-
Ramstedt, B., & Slotte, J. P. (2002). Membrane properties of sphingomyelins. FEBS Letters. Link
-
Veatch, S. L., & Keller, S. L. (2003). Separation of liquid phases in giant vesicles of ternary mixtures of phospholipids and cholesterol. Biophysical Journal. Link
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Metabolic pathways involving C12 sphingomyelin in mammalian cells
An In-Depth Technical Guide to the Metabolic Pathways of C12 Sphingomyelin in Mammalian Cells
Abstract
Sphingolipids are a class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules. Within this class, sphingomyelin (SM) is the most abundant species in mammalian cells, playing a pivotal role in membrane integrity, the formation of lipid rafts, and as a precursor for bioactive metabolites.[1][2] The specific acyl chain length of sphingomyelin significantly influences its biophysical properties and its interaction with metabolic enzymes. This guide provides a detailed technical overview of the metabolic pathways involving N-dodecanoyl-sphingosylphosphorylcholine (C12 sphingomyelin) in mammalian cells. We will explore the de novo synthesis, catabolism, and the subsequent signaling cascades initiated by its metabolites, with a particular focus on the enzymatic specificity for medium-chain sphingolipids. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of C12 sphingomyelin's role in cellular physiology and pathology.
Introduction to C12 Sphingomyelin
Sphingomyelin is a unique phospholipid not synthesized from glycerol. Its structure consists of a ceramide core (a sphingosine backbone linked to a fatty acid via an amide bond) and a phosphocholine headgroup.[1] In humans, sphingomyelin constitutes 10-20 mol% of plasma membrane lipids and is a key player in signal transduction and apoptosis.[1]
The Significance of the C12 Acyl Chain
The fatty acid component of ceramide, and thus sphingomyelin, can vary in length. C12 sphingomyelin contains dodecanoic acid (lauric acid) as its N-acyl chain. This medium-chain fatty acid confers distinct properties compared to the more common long-chain (C16-C18) or very-long-chain (C22-C24) variants. These differences can affect membrane fluidity, protein interactions within lipid rafts, and, critically, the substrate specificity of metabolic enzymes that synthesize and degrade it. For instance, certain ceramidases exhibit preferential activity towards medium-chain ceramides, making the C12 metabolic pathway a distinct regulatory node.[3][4]
Biosynthesis of C12 Sphingomyelin: The De Novo Pathway
The synthesis of all sphingolipids originates in the endoplasmic reticulum (ER) and culminates in the Golgi apparatus.[5] This multi-step process, known as the de novo pathway, is the primary route for producing C12 sphingomyelin.
-
Initiation in the Endoplasmic Reticulum: The pathway begins with the condensation of the amino acid L-serine and a fatty acyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT) .[3][6] While palmitoyl-CoA (C16) is the canonical substrate, SPT can utilize other acyl-CoAs, which is the first point of variation.
-
Formation of the Sphingoid Base: The product, 3-ketosphinganine, is rapidly reduced to sphinganine (dihydrosphingosine).[6]
-
Acylation by Ceramide Synthases (CerS): Sphinganine is then N-acylated by one of six mammalian ceramide synthases (CerS1-6) to form dihydroceramide. This step is crucial for determining the acyl chain length. Each CerS has a specific substrate preference for fatty acyl-CoAs of different lengths. While no single CerS is exclusively specific for C12-CoA, CerS4 has been shown to have activity towards C12-CoA, in addition to its primary preference for C18-C20 substrates. The availability of C12-CoA and the expression profile of CerS enzymes in a given cell type will dictate the rate of C12-dihydroceramide synthesis.
-
Desaturation: A desaturase introduces a trans double bond into the sphinganine backbone of dihydroceramide to form C12-ceramide.[7]
-
Transport and Final Synthesis in the Golgi: C12-ceramide is transported from the ER to the cis-Golgi by the ceramide transfer protein (CERT) .[8] In the lumen of the trans-Golgi, sphingomyelin synthase (SMS) catalyzes the final step, transferring a phosphocholine headgroup from phosphatidylcholine to C12-ceramide. This reaction yields C12 sphingomyelin and diacylglycerol (DAG), a critical second messenger in its own right.[1][9]
Catabolism and Signaling Roles of C12 Sphingomyelin
C12 sphingomyelin, localized primarily in the outer leaflet of the plasma membrane and in endolysosomal compartments, is a substrate for enzymes that generate potent lipid second messengers.
The Sphingomyelinase Pathway: Generating C12-Ceramide
The hydrolysis of sphingomyelin is a central event in cellular signaling, catalyzed by sphingomyelinases (SMases) . This reaction cleaves the phosphocholine headgroup, releasing C12-ceramide.[10]
-
Acid Sphingomyelinase (aSMase): Located in lysosomes, aSMase is activated by various cellular stresses and plays a major role in the apoptotic signaling pathway initiated by death receptors like Fas and TNFR1.[11]
-
Neutral Sphingomyelinase (nSMase): Found at the plasma membrane, nSMase is activated by inflammatory cytokines (e.g., TNF-α), oxidative stress, and UV radiation, generating ceramide directly within the signaling-rich membrane environment.[11]
From C12-Ceramide to Sphingosine-1-Phosphate (S1P)
C12-ceramide is a critical metabolic hub. It can be further metabolized by ceramidases (CDases) to produce sphingosine and a C12 fatty acid.[12][13]
-
Acid Ceramidase (AC): This lysosomal enzyme has been shown to have a higher catalytic efficiency for medium-chain ceramides, including C12-ceramide, compared to long-chain species.[3][4] This enzymatic preference suggests that the flux through this pathway may be particularly sensitive to the levels of C12-SM and its derivatives.
The resulting sphingosine can be phosphorylated by one of two sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P) .[7][13]
The Sphingolipid Rheostat
C12-ceramide and S1P often exert opposing biological effects. Ceramide is generally associated with pro-apoptotic, anti-proliferative, and pro-inflammatory signals.[7] In contrast, S1P typically promotes cell survival, proliferation, and migration and has anti-inflammatory properties.[7][13] This balance, often termed the "sphingolipid rheostat," is a critical determinant of cell fate, and the metabolism of C12 sphingomyelin is a direct input into this regulatory system.[7]
Methodologies for Studying C12 Sphingomyelin Metabolism
A multi-faceted approach is required to accurately investigate the dynamics of C12 sphingomyelin metabolism. This involves quantitative analysis, functional assays, and cellular imaging.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive method for the precise quantification of specific lipid species, including C12-SM and its metabolites.
Causality Behind Experimental Choices: The complexity of the sphingolipidome, with its numerous species of varying acyl chain lengths, necessitates a high-resolution technique like LC-MS/MS.[14] Simple lipid measurements cannot distinguish C12-SM from other SM species. The inclusion of a non-endogenous, stable isotope-labeled internal standard (e.g., C17:0-SM) is critical for a self-validating system, as it corrects for variations in sample extraction efficiency and instrument response, ensuring data accuracy and reproducibility.[15]
Protocol: Quantification of C12-SM and C12-Cer
-
Cell Lysis and Protein Quantification: Wash cells (e.g., 1x10^6 cells) with ice-cold PBS. Lyse cells and determine protein concentration using a BCA assay for normalization.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell lysate, add a known amount of internal standard (e.g., d18:1/C17:0-Ceramide and d18:1/C17:0-SM).[15]
-
Add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 1.25 volumes of chloroform and vortex.
-
Add 1.25 volumes of water and vortex.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Sample Preparation: Dry the organic phase under a stream of nitrogen. Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Elute lipids using a gradient of mobile phases (e.g., water/acetonitrile/formic acid and isopropanol/acetonitrile/formic acid).
-
Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for C12-SM, C12-Cer, and the internal standards.[16]
-
-
Data Analysis: Quantify the endogenous lipids by comparing their peak areas to the peak areas of the known amount of internal standard. Normalize the final values to the initial protein concentration.
Table 1: Representative C12 Sphingolipid Species and their [M+H]+ Precursor Ions
| Compound | Acyl Chain | Sphingoid Base | Molecular Formula | Precursor Ion (m/z) |
|---|---|---|---|---|
| C12-Sphingomyelin | C12:0 | d18:1 | C35H71N2O6P | 647.5 |
| C12-Ceramide | C12:0 | d18:1 | C30H59NO3 | 482.4 |
| C12-Dihydroceramide | C12:0 | d18:0 | C30H61NO3 | 484.5 |
Monitoring Sphingomyelin Synthase (SMS) Activity with Fluorescent Analogs
To assess the functional activity of SMS in live or intact cells, fluorescently labeled ceramide analogs can be used. NBD-C6-ceramide is a common tool, and a similar strategy can be applied with a C12 analog.[17]
Causality Behind Experimental Choices: This method provides a dynamic readout of enzyme activity, complementing the static snapshot provided by mass spectrometry. By tracking the conversion of a fluorescent ceramide substrate to its fluorescent sphingomyelin product, one can directly infer the rate of the SMS reaction. This is particularly useful for screening potential inhibitors or activators of the pathway.[17]
Protocol: In-Cell SMS Activity Assay
-
Cell Seeding: Plate cells in a 6-well plate and grow to ~80% confluency.
-
Probe Loading: Prepare a complex of NBD-C12-Ceramide with defatted bovine serum albumin (BSA) in serum-free media. Incubate the cells with this complex (e.g., 5 µM) for 1 hour at 37°C.
-
Chase Period: Wash the cells and incubate in complete medium for a defined period (e.g., 2 hours) to allow for metabolic conversion.
-
Lipid Extraction: Perform a lipid extraction as described in section 4.1.
-
HPLC Analysis:
-
Dry and reconstitute the lipid extract.
-
Inject onto a C18 HPLC column.
-
Use an isocratic elution (e.g., methanol/water 90:10 v/v) to separate NBD-C12-Ceramide from the more polar NBD-C12-Sphingomyelin.[17]
-
Detect the fluorescent lipids using a fluorescence detector (Excitation: ~468 nm, Emission: ~540 nm).
-
-
Data Analysis: Integrate the peak areas for both the substrate (NBD-C12-Cer) and the product (NBD-C12-SM). Calculate the percentage of conversion as an index of SMS activity.
Conclusion and Future Directions
The metabolic pathways of C12 sphingomyelin represent a distinct and functionally significant axis of sphingolipid biology. The generation of C12-SM via the de novo pathway and its subsequent catabolism by SMases create a pool of C12-ceramide, a substrate preferentially targeted by acid ceramidase.[4] This positions the C12-SM lifecycle as a key regulator of the ceramide/S1P rheostat, influencing critical cellular decisions between life and death. The methodologies outlined here provide a robust framework for dissecting this pathway, offering valuable tools for both basic research and the development of therapeutics targeting sphingolipid metabolism.
Future research should aim to further elucidate the specific CerS enzymes responsible for C12-ceramide synthesis in different cell types and disease states. Moreover, understanding how the biophysical properties of C12-SM in membranes and lipid rafts modulate receptor signaling is a promising avenue for discovering new therapeutic targets for inflammatory diseases, neurodegeneration, and cancer.
References
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Okino, N., Tani, M., Imayama, S., & Ito, M. (2007). Ceramide/sphingosine/sphingosine 1-phosphate metabolism on the cell surface and in the extracellular space. Journal of Lipid Research, 48(2), 277-285. [Link]
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Gomez-Larrauri, A., Pchejetski, D., & Ghandi, M. (2005). Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. Journal of Cell Science, 118(Pt 20), 4789-4799. [Link]
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Kowalski, G. M., & Tumanov, S. (2021). Ceramides and Sphingosine-1-Phosphate in Obesity. Frontiers in Endocrinology, 12, 655831. [Link]
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Al-Makdissy, N., El-Malla, H., & Stiban, J. (2016). The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer. International Journal of Molecular Sciences, 17(4), 563. [Link]
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Fyrbacher, N., & Brzozowski, T. (2017). Sphingosine-1-Phosphate Metabolism and Its Role in the Development of Inflammatory Bowel Disease. International Journal of Molecular Sciences, 18(4), 743. [Link]
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Chaurasia, B., & Summers, S. A. (2021). Enzymes of sphingolipid metabolism as transducers of metabolic inputs. Journal of Biological Chemistry, 297(1), 100844. [Link]
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Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1-23. [Link]
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Wikipedia contributors. (2023). Sphingomyelin. Wikipedia, The Free Encyclopedia. [Link]
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Chakraborty, M., & Jiang, X. C. (2013). Sphingomyelin and its role in cellular signaling. Advances in Experimental Medicine and Biology, 991, 1-14. [Link]
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Taniguchi, M., & Okazaki, T. (2014). Regulation of Cell Migration by Sphingomyelin Synthases: Sphingomyelin in Lipid Rafts Decreases Responsiveness to Signaling by the CXCL12/CXCR4 Pathway. Molecular and Cellular Biology, 34(10), 1874-1888. [Link]
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Berardi, E., & Coletti, D. (2020). Sphingolipid Metabolism and Signaling in Skeletal Muscle: From Physiology to Physiopathology. International Journal of Molecular Sciences, 21(16), 5621. [Link]
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Slotte, J. P. (2016). The functional role of sphingomyelin in cell membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(7), 1625-1630. [Link]
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Taniguchi, M., & Okazaki, T. (2014). The role of sphingomyelin and sphingomyelin synthases in cell death, proliferation and migration-from cell and animal models to human disorders. Biochimica et Biophysica Acta, 1841(4), 616-624. [Link]
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ResearchGate. (n.d.). Illustration showing the sphingolipids metabolism in mammalian cells. [Link]
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Abou-Ghali, M., & Stiban, J. (2024). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Cell and Developmental Biology, 11, 1324706. [Link]
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ResearchGate. (n.d.). Diagram of sphingolipid biosynthetic pathways in mammalian cells. [Link]
-
The Metabolomics Innovation Centre. (n.d.). Sphingolipid Synthesis Metabolism. [Link]
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Merrill Jr, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422. [Link]
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He, X., & Gulbins, E. (2012). Inhibition of neutral sphingomyelinase-2 perturbs brain sphingolipid balance and spatial memory in mice. Journal of Neurochemistry, 120(5), 845-854. [Link]
-
Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422. [Link]
-
Lee, H., & Lee, Y. S. (2022). Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. International Journal of Molecular Sciences, 23(17), 9984. [Link]
-
Kim, H. J., & Kim, J. H. (2022). Sphingomyelin regulates astrocyte activity by regulating NF-κB signaling via HDAC1/3 expression. Journal of Biological Chemistry, 298(12), 102636. [Link]
-
Zhang, L., & Ye, D. (2013). Analysis of Fluorescent Ceramide and Sphingomyelin Analogs: A Novel Approach for in Vivo Monitoring of Sphingomyelin Synthase Activity. Journal of Chromatographic Science, 51(5), 400-405. [Link]
-
He, H. T., & Lagoni, O. (2012). Sphingomyelinase D Activity in Model Membranes: Structural Effects of in situ Generation of Ceramide-1-Phosphate. PLoS ONE, 7(4), e36123. [Link]
-
Merrill Jr, A. H. (2014). Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease. Journal of Lipid Research, 55(5), 799-805. [Link]
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- 17. researchgate.net [researchgate.net]
Technical Guide: The Role of Short-Chain Sphingomyelins in Apoptosis Signaling
Executive Summary
This technical guide examines the specific utility and mechanistic role of short-chain sphingomyelins (scSMs), such as C2-SM and C6-SM, in apoptosis research. Unlike their physiological long-chain counterparts (C16-C24) which form stable lipid rafts, scSMs serve as membrane-permeable substrates that probe the efficiency of the Sphingomyelin-Ceramide Cycle .
For researchers and drug developers, scSMs are not merely "miniature" versions of natural lipids; they are precision tools used to distinguish between Sphingomyelinase (SMase) deficiency and downstream Ceramide resistance . This guide details the signaling cascades activated by scSM hydrolysis, provides validated protocols for their experimental application, and outlines the biophysical perturbations they induce in membrane domains.
Part 1: Mechanistic Foundation
The "Trojan Horse" Mechanism
Physiological sphingomyelins are highly hydrophobic and reside strictly in the outer leaflet of the plasma membrane or the luminal side of the Golgi. They do not spontaneously flip across membranes.
Short-chain analogs (e.g., N-hexanoyl-sphingomyelin or C6-SM ) possess truncated acyl chains that confer amphiphilicity. This allows them to partition into cellular membranes rapidly. However, scSMs themselves are generally biologically inert regarding direct apoptosis signaling. Their pro-apoptotic activity is strictly dependent on their hydrolysis by cellular sphingomyelinases (SMases).
The Activation Pathway:
-
Cellular Entry: C6-SM incorporates into the plasma membrane or is endocytosed.
-
Enzymatic Hydrolysis: Neutral SMase (nSMase) at the membrane or Acid SMase (aSMase) in lysosomes cleaves the phosphocholine headgroup.
-
Ceramide Generation: This releases C6-Ceramide , the actual bioactive messenger.
-
Apoptosis Initiation: C6-Ceramide activates Protein Phosphatase 2A (PP2A), inhibits Akt, and stimulates the JNK stress pathway.
Critical Distinction: If a cell line is treated with C6-SM and fails to undergo apoptosis, but does die upon treatment with C6-Ceramide, the resistance is located at the level of SMase expression or activity , not the downstream apoptotic machinery.
Biophysical Disruption of Lipid Rafts
Apart from generating ceramide, scSMs exert a biophysical stress. Natural long-chain SMs pack tightly with cholesterol to form Liquid-Ordered (
-
Consequence: Displacement of raft-associated signaling proteins (e.g., Fas/CD95 receptor, Akt).
-
Result: Disorganization of the Golgi apparatus and potential induction of ER stress, contributing to the overall apoptotic burden.
Part 2: The Signaling Cascade (Visualization)
The following diagram illustrates the conversion of exogenously added Short-Chain SM into pro-apoptotic Ceramide and the subsequent downstream targets.
Caption: Pathway demonstrating the hydrolysis of inert C6-SM into bioactive C6-Ceramide, triggering phosphatase activation and mitochondrial dysfunction.[2][3]
Part 3: Experimental Protocols
Preparation of Bioactive C6-SM/BSA Complexes
Short-chain lipids can form micelles that prevent cellular uptake. To ensure monomeric delivery to the membrane, they must be complexed with fatty-acid-free Bovine Serum Albumin (BSA).
Reagents:
-
C6-Sphingomyelin (synthetic).
-
Fatty-acid-free BSA (essential to avoid arachidonic acid contamination).
-
Sterile PBS or serum-free media.
Protocol:
-
Dissolution: Dissolve C6-SM in ethanol to a stock concentration of 10 mM.
-
Drying: Aliquot the required amount into a glass tube and dry under a nitrogen stream to remove ethanol (ethanol is toxic and alters membrane fluidity).
-
Reconstitution: Resuspend the dried lipid film in a solution of 0.34 mg/mL BSA in PBS.
-
Complexing: Vortex vigorously and incubate at 37°C for 30 minutes with occasional vortexing until the solution is clear.
-
Treatment: Treat cells with the complex (typical range: 5–50 µM).
-
Control: Treat parallel wells with BSA-vehicle only.
-
Diagnostic Workflow: SMase Activity vs. Ceramide Sensitivity
This workflow determines if a drug-resistant cell line has a defect in generating ceramide (SMase defect) or responding to it (Apoptotic block).
Step 1: Treat cells with C6-SM (20 µM). Step 2: Treat parallel cells with C6-Ceramide (20 µM). Step 3: Measure Apoptosis (Annexin V/PI) at 12h and 24h.
| Outcome Scenario | C6-SM Result | C6-Cer Result | Interpretation |
| Wild Type | Apoptosis (+) | Apoptosis (+) | Intact SMase pathway and apoptotic machinery. |
| SMase Deficient | No Effect (-) | Apoptosis (+) | Cells cannot convert SM to Cer. Defect in nSMase/aSMase. |
| Apoptosis Resistant | No Effect (-) | No Effect (-) | Downstream block (e.g., Bcl-2 overexpression, Caspase inhibition). |
Part 4: Quantitative Data & Interpretation[4]
Comparative Potency (Example Data)
The following table summarizes typical IC50 values in varying cell lines, highlighting the "lag" in potency for C6-SM due to the rate-limiting hydrolysis step.
| Lipid Species | Cell Line (Type) | IC50 (24h) | Mechanism Note |
| C6-Ceramide | Jurkat (T-cell) | 8 µM | Direct activation of PP2A/JNK. |
| C6-SM | Jurkat (T-cell) | 25 µM | Requires conversion; slower kinetics. |
| C6-Ceramide | MCF-7 (Breast) | 12 µM | Induces apoptosis despite Bcl-2. |
| C6-SM | MCF-7 (Breast) | >50 µM | MCF-7 often has low nSMase activity, conferring resistance. |
Fluorescence-Based SMase Assay
To verify if C6-SM is being metabolized, use NBD-C6-SM (fluorescent analog).
-
Incubate cells with NBD-C6-SM (5 µM) for 1-4 hours at 37°C.
-
Extract lipids using chloroform/methanol (2:1).
-
Readout: Appearance of NBD-Ceramide band indicates active hydrolysis.
-
High NBD-Ceramide: High SMase activity.
-
High NBD-SM / Low NBD-Cer: Blocked hydrolysis.
-
Part 5: Diagrammatic Workflow for Drug Development
This decision tree guides researchers in using scSMs to screen for drugs that upregulate SMase activity (a potential therapeutic strategy in cancer).
Caption: Workflow to identify compounds that sensitize cells to apoptosis by upregulating Sphingomyelinase activity.
References
-
Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology. Link
-
Kolesnick, R. (2002). The therapeutic potential of modulating the ceramide/sphingomyelin pathway. Journal of Clinical Investigation. Link
-
Tepper, A. D., et al. (2000). Sphingomyelin hydrolysis to ceramide during the execution phase of apoptosis results from phospholipid scrambling and alters cell-surface morphology. Journal of Cell Biology. Link
-
Van Galen, J., et al. (2014). Sphingomyelin facilitates signaling protein localization and processing in the Golgi. The Journal of Cell Biology. Link
-
Cayman Chemical. Preparation of Sphingolipid-BSA Complexes (Technical Protocol). Link
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- 4. Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides | eLife [elifesciences.org]
- 5. journals.biologists.com [journals.biologists.com]
Methodological & Application
Application Note: Protocol for Preparing Liposomes Containing N-(dodecanoyl)-sphing-4-enine-1-phosphocholine (C12-Sphingomyelin)
Introduction & Molecular Context[1][2][3]
N-(dodecanoyl)-sphing-4-enine-1-phosphocholine , commonly referred to as C12 Sphingomyelin (C12-SM) , is a synthetic sphingolipid analogue. Unlike natural sphingomyelins derived from egg or brain (which are mixtures predominantly composed of C16:0 and C18:0 acyl chains), C12-SM possesses a defined, shorter 12-carbon fatty acid chain attached to the sphingosine backbone (d18:1).
Scientific Significance
The specific chain length of C12-SM makes it a critical tool in membrane biophysics and drug delivery:
-
Lipid Raft Dynamics: C12-SM is often used to study "hydrophobic mismatch." Its acyl chain is significantly shorter than the standard C16/C18 sphingomyelins found in biological lipid rafts. This mismatch allows researchers to probe the energetic penalties of domain formation and the exclusion of specific proteins from ordered domains (liquid-ordered phase,
). -
Drug Delivery Systems: While long-chain SMs (C16/C18) are used to create rigid, long-circulating liposomes (e.g., Marqibo®), C12-SM forms slightly more fluid bilayers. This property can be exploited to engineer "trigger-release" mechanisms where the membrane is stable at physiological temperature but releases payload more readily upon mild hyperthermia or interaction with specific surfactants.
Key Physical Properties
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Weight | ~646.9 g/mol | Use for molar ratio calculations. |
| Phase Transition ( | ~25–30°C (Estimated)* | Lower than C16-SM ( |
| Solubility | Chloroform, Ethanol, Methanol | Soluble in organic solvents; forms micelles/liposomes in water. |
| Hygroscopicity | High | Store under Argon/Nitrogen; minimize exposure to humid air. |
*Note: While natural SM has a
Pre-Formulation Considerations
A. The Cholesterol Factor
Sphingomyelins are rarely used as a single component in drug delivery. They are almost exclusively paired with Cholesterol .
-
Interaction: Cholesterol preferentially interacts with sphingomyelin via the "Umbrella Model," shielding the non-polar regions from water and condensing the bilayer.
-
Ratio: The "Gold Standard" ratio for stable SM liposomes is 55:45 (SM:Cholesterol, molar ratio) . For biophysical studies, 70:30 is also common.
B. Temperature Control
To ensure homogenous mixing and successful extrusion, all steps must be performed at a temperature at least 10°C above the highest
-
Recommendation: Although C12-SM melts near room temperature, the addition of cholesterol broadens the phase transition. Maintain 50°C for all hydration and extrusion steps to prevent lipid segregation or filter clogging.
Detailed Protocol: Thin Film Hydration & Extrusion
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) composed of C12-SM and Cholesterol (55:45 mol%).
Materials Required[1][4][5][6][7][8][9][10]
-
Lipids:
-
C12 Sphingomyelin (Powder, >99% purity).
-
Cholesterol (Powder, >99% purity).
-
-
Solvents: Chloroform (HPLC grade), Methanol (HPLC grade).
-
Buffers: PBS (pH 7.4) or Ammonium Sulfate (250 mM) if remote loading is intended.
-
Equipment: Rotary Evaporator, Vacuum Pump, Extruder (e.g., Avanti Mini-Extruder), Polycarbonate Membranes (100 nm).
Step-by-Step Methodology
Phase 1: Solubilization and Mixing
-
Stock Preparation: Dissolve C12-SM in Chloroform:Methanol (2:1 v/v) to a concentration of 10 mg/mL. Dissolve Cholesterol in Chloroform at 10 mg/mL.
-
Mixing: In a round-bottom flask, combine the lipids to achieve the desired molar ratio (e.g., 55:45).
-
Calculation Example: For a 20 µmol total lipid prep:
-
C12-SM (MW ~647): 11 µmol
7.1 mg. -
Cholesterol (MW ~386): 9 µmol
3.5 mg.
-
-
Phase 2: Thin Film Formation
-
Evaporation: Attach the flask to a rotary evaporator. Lower into a water bath set to 45°C .
-
Rotation: Rotate at ~100-150 rpm. Apply vacuum gradually to prevent bumping.
-
Drying: Evaporate until a thin, uniform film forms on the glass wall.
-
Desiccation (Critical): Place the flask under high vacuum (desiccator) for at least 4-12 hours (overnight is best) to remove trace solvent. Residual chloroform destabilizes bilayers.
Phase 3: Hydration
-
Pre-warming: Preheat the hydration buffer (PBS) to 50°C .
-
Hydration: Add the buffer to the dried lipid film. Target a final lipid concentration of 5–10 mg/mL.
-
Agitation: Rotate the flask in a 50°C water bath (no vacuum) for 30–60 minutes.
-
Visual Check: The film should completely peel off the glass, forming a cloudy, milky suspension (Multilamellar Vesicles - MLVs).
-
-
Freeze-Thaw (Optional but Recommended): Perform 5 cycles of freezing (liquid nitrogen) and thawing (50°C water bath). This equilibrates the solute distribution across the lamellae.
Phase 4: Downsizing (Extrusion)
-
Assembly: Assemble the extruder with a 100 nm polycarbonate membrane.
-
Priming: Pass pure buffer through the extruder once to wet the membrane and remove air bubbles.
-
Temperature: Place the extruder assembly on a heating block set to 50°C .
-
Extrusion: Pass the MLV suspension through the membrane 11–21 times .
-
Why Odd Numbers? To ensure the final pass exits on the side opposite to the input, minimizing contamination from un-extruded MLVs.
-
Visual Check: The solution should transition from milky/opaque to translucent/opalescent (characteristic of ~100 nm LUVs).
-
Quality Control & Characterization
| Assay | Purpose | Acceptance Criteria |
| Dynamic Light Scattering (DLS) | Measure hydrodynamic diameter ( | Size: 90–120 nm (for 100 nm filter)PDI: < 0.1 (monodisperse) |
| Zeta Potential | Measure surface charge stability. | C12-SM is zwitterionic; charge should be near neutral (-5 to +5 mV) in PBS, unless charged lipids are added. |
| Phosphorous Assay | Quantify final lipid concentration. | Recovery typically 85–95% of starting material. |
| TLC / HPLC | Check for lipid degradation (hydrolysis). | Single spot/peak for SM; no lyso-SM or free fatty acids. |
Visualization of Workflow
The following diagram illustrates the logical flow of the preparation protocol, emphasizing temperature control points critical for C12-SM.
Caption: Workflow for C12-SM liposome preparation highlighting the "Temperature Critical Zone" where the system must be maintained above the phase transition temperature (approx 50°C recommended).
Advanced Application: Remote Loading
Note: This section is relevant if the user intends to load amphipathic weak bases (e.g., Doxorubicin, Vinorelbine).
C12-SM liposomes are excellent candidates for remote loading due to the sphingomyelin backbone's ability to retain drugs.
-
Hydrate with 250 mM Ammonium Sulfate (pH 5.5) instead of PBS.
-
Extrude as described above.
-
Dialyze against PBS (pH 7.4) to create a transmembrane pH gradient.
-
Incubate with the drug at 50°C for 30–60 minutes. The drug will cross the membrane and crystallize inside the aqueous core.
References
-
Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134. [Link]
-
Slotte, J. P. (2016).[1] The importance of hydrogen bonding in sphingomyelin's membrane interactions with co-lipids.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(2), 304-310.[1] [Link]
-
Avanti Polar Lipids. (n.d.). Sphingomyelin Physical Properties and Phase Transition Temperatures.[2] [Link]
-
Cullis, P. R., & Hope, M. J. (1991). Lipid Nanoparticle Systems for Gene Transfer. Molecular Therapy. (Foundational text on Extrusion methodology). [Link]
-
PubChem. (2025). This compound (Compound Summary). [Link]
Sources
Technical Guide: Solubilization and Handling of C12 Sphingomyelin (d18:1/12:0)
Executive Summary
C12 Sphingomyelin (N-lauroyl-D-erythro-sphingosylphosphorylcholine) is a synthetic, short-chain analog of naturally occurring sphingomyelin.[1] Unlike its long-chain counterparts (e.g., C16, C24) which form rigid gel phases at physiological temperatures, C12 Sphingomyelin exhibits Liquid Expanded (LE) behavior at room temperature.[1]
Core Solubility Rule: The optimal solvent system for high-concentration stock solutions (>5 mg/mL) is Chloroform:Methanol (2:1 v/v) .[1] Pure methanol is acceptable for lower concentrations, but pure chloroform should be avoided due to the polarity of the phosphocholine headgroup.
Physicochemical Properties & Mechanistic Insight[1][2][3]
To master the handling of C12 Sphingomyelin, one must understand how its molecular architecture dictates its interaction with solvents.
The "Short-Chain" Effect
Natural sphingomyelins (Brain/Egg SM) typically possess C16:0 or C24:0 fatty acid tails, resulting in a main phase transition temperature (
C12 Sphingomyelin is different:
-
Phase Behavior: The short chain prevents tight Van der Waals packing. C12 SM exists in a fluid, liquid-crystalline state at room temperature.[1]
-
Implication: It dissolves significantly faster and at higher concentrations than Brain SM, often without requiring extensive heating or sonication.
Solvent-Lipid Interaction
Amphiphilic lipids require a "Push-Pull" solvent system:
-
Chloroform (
): A non-polar solvent (Dielectric constant ) that solvates the hydrophobic ceramide backbone and fatty acid tail.[1] -
Methanol (
): A polar protic solvent ( ) that solvates the hydrophilic phosphocholine headgroup and prevents aggregation/precipitation.[1]
Solvent Compatibility Matrix
| Solvent System | Ratio (v/v) | Solubility Limit | Application Context |
| Chloroform : Methanol | 2:1 | > 10 mg/mL | Primary Stock Solution. Gold standard for storage and aliquoting.[1] |
| Methanol (Pure) | 100% | ~ 1-5 mg/mL | Analytical HPLC/MS injection (avoids halogenated solvents).[1] |
| Ethanol : Dodecane | 98:2 | ~ 0.5 - 1 mg/mL | Cell culture administration (minimizes toxicity).[1] |
| DMSO | 100% | Variable | Not recommended due to difficulty in removal (high boiling point).[1] |
| Water / PBS | 100% | Insoluble | Forms micelles or aggregates; requires extrusion or BSA carrier. |
Protocol A: Preparation of Primary Stock Solution
Objective: Create a stable, high-concentration (10 mg/mL) stock solution for long-term storage.
Materials
-
C12 Sphingomyelin (Lyophilized powder, stored at -20°C).[1][3]
-
Chloroform (HPLC Grade, stabilized with ethanol/amylene).[1]
-
Glass vials with Teflon-lined caps (Do NOT use polystyrene; chloroform dissolves plastics).[1]
-
Hamilton Glass Syringe.
Workflow Diagram
Figure 1: Step-by-step workflow for preparing lipid stock solutions. Note the critical equilibration step to prevent water condensation.
Step-by-Step Procedure
-
Equilibration: Remove the C12 SM vial from the freezer and let it sit at room temperature for 20 minutes before opening.
-
Why? Opening a cold vial causes atmospheric moisture to condense inside. Water acts as a "non-solvent" in this system and can cause phase separation or hydrolysis.
-
-
Solvent Prep: In a separate glass vessel, mix Chloroform and Methanol in a 2:1 ratio.
-
Solubilization: Add the calculated volume of solvent to the lipid vial to achieve 10 mg/mL.
-
Example: For 1 mg lipid, add 100
solvent.
-
-
Agitation: Vortex moderately for 30 seconds. The solution should become perfectly clear and colorless.
-
Note: Unlike C16 SM, heating is rarely required for C12 SM. If particles remain, sonicate in a bath sonicator for 2 minutes at room temperature.
-
-
Storage: Flush the headspace with Argon or Nitrogen gas to prevent oxidation. Seal tightly with a Teflon-lined cap.[1] Store at -20°C.
Protocol B: Lipid Film Hydration (for Liposomes)
Objective: Transfer C12 SM from organic solvent to an aqueous buffer for biological use.[1]
Mechanism of Action
Because C12 SM is amphiphilic, you cannot simply inject the chloroform stock into water (the lipid will precipitate). You must form a thin film first.
Figure 2: The Lipid Film Hydration method.[1] Critical for converting organic stocks into aqueous liposomes.
Procedure
-
Aliquot the desired amount of C12 SM stock (e.g., 100
) into a clean glass tube. -
Evaporate the solvent under a gentle stream of Nitrogen gas. Rotate the tube to coat the bottom evenly.
-
Vacuum Desiccation: Place the tube under high vacuum for 1-2 hours.
-
Critical: This removes trace chloroform which is toxic to cells.
-
-
Hydration: Add aqueous buffer (e.g., PBS pH 7.4) to the dried film.
-
Resuspension: Vortex vigorously. Since C12 SM has a low
, this can be done at room temperature (20-25°C).[1]-
Result: A cloudy suspension of Multilamellar Vesicles (MLVs). For clear Small Unilamellar Vesicles (SUVs), probe sonication or extrusion is required.[1]
-
Troubleshooting & Stability
| Issue | Root Cause | Corrective Action |
| Precipitation in Stock | Water contamination or evaporation of Methanol.[1] | Add a small amount of Methanol (10% v/v) to restore polarity. Sonicate.[5] |
| Phase Separation | Too much water introduced to the CHCl3:MeOH mix. | Add more Methanol until the solution becomes monophasic (single phase). |
| Plastic Degradation | Use of polystyrene or polypropylene tips with Chloroform. | STOP. Discard sample. Leached plastic polymers contaminate the lipid. Use glass syringes only. |
| Yellowing of Solution | Oxidation of the lipid or solvent. | Discard. Always store under inert gas (Argon/Nitrogen).[1] |
References
-
Avanti Polar Lipids. Sphingolipid Handling and Storage Guidelines. [Link]
-
Li, X. M., et al. (2000). Phase behavior of sphingomyelin bilayers with different N-acyl chain lengths.[1][2] (Establishes the LE phase behavior of C12 SM). [Link]
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. (The foundational text for CHCl3:MeOH ratios). [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. The many faces (and phases) of ceramide and sphingomyelin I – single lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Note: High-Yield Preparation of Giant Unilamellar Vesicles (GUVs) with C12 Sphingomyelin
[1]
Abstract
This guide details the protocol for generating Giant Unilamellar Vesicles (GUVs) containing C12 Sphingomyelin (C12 SM) , a short-chain sphingolipid analog.[1] Unlike natural brain or milk sphingomyelins (complex mixtures of C16–C24 chains), C12 SM offers a chemically defined system to study hydrophobic mismatch, domain curvature, and lipid raft dynamics. We present two validated methodologies: Electroformation (Gold Standard) for low-salt conditions and Gel-Assisted Swelling for physiological buffers.[1] Special attention is given to the phase transition behavior of C12 SM and the prevention of cholesterol demixing artifacts.
Introduction & Scientific Context
Sphingomyelin (SM) is a dominant component of the mammalian plasma membrane outer leaflet.[2][3][4] Its ability to form hydrogen bonds (via the amide group) and pack tightly with cholesterol drives the formation of Liquid-ordered (
Why C12 SM?
-
Defined Chemistry: Eliminates chain-length heterogeneity found in natural extracts.[1]
-
Hydrophobic Mismatch: The short 12-carbon acyl chain creates a significant thickness mismatch when paired with standard raft markers (e.g., GM1) or transmembrane proteins, driving distinct sorting behaviors and domain curvatures not seen with C16 or C18 SM.
-
Phase Behavior: C12 SM exhibits a lower main phase transition temperature (
) compared to C16 SM ( ), altering the energy landscape of phase separation in ternary mixtures (e.g., DOPC/C12 SM/Chol).
Material Properties & Preparation
Key Reagents
-
C12 Sphingomyelin: N-lauroyl-D-erythro-sphingosylphosphorylcholine (Avanti Polar Lipids).[1]
-
Fluid Phase Lipid: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) or POPC.[1]
-
Sterol: Cholesterol (Sheep Wool, >98%).[1]
-
Fluorescent Probes:
-
Solvents: Chloroform (HPLC grade), Methanol.[1]
Lipid Stock Handling
-
Dissolve lipids individually in Chloroform at 1 mg/mL .
-
Storage: -20°C in glass vials with Teflon-lined caps. Purge with Argon/Nitrogen before closing to prevent oxidation.
-
Mixture Preparation: For phase separation studies, a standard starting ratio is DOPC : C12 SM : Chol (40:40:20) .
Protocol A: Electroformation (Standard)
Best for: Phase diagrams, curvature studies, and protein-free GUVs in low-salt buffers.[1]
Mechanism
An alternating electric field (AC) induces periodic electro-osmotic fluid flows and reduces the surface tension of lipid bilayers, facilitating their detachment from a conductive substrate (ITO glass or Pt wire) to form giant vesicles (10–100 µm).
Workflow Diagram
Caption: Step-by-step Electroformation workflow ensuring lipid fluidity and vesicle detachment.
Detailed Procedure
-
Cleaning: Clean ITO slides with mild detergent, rinse with Milli-Q water, then ethanol.[1] Air dry.
-
Deposition: Spread 10–20 µL of lipid solution on the conductive side of the ITO slide.
-
Note: To avoid cholesterol crystallization, use a "Spin-Coating" technique (600 rpm for 30s) if available, or spread rapidly with a Hamilton syringe to form a thin, uniform film.[1]
-
-
Drying: Place slides in a vacuum desiccator for at least 2 hours. Trace chloroform can inhibit GUV closing.
-
Assembly: Assemble the chamber using a Teflon spacer and the second ITO slide. Fill with 100–300 mM Sucrose solution.
-
Critical: The internal sucrose solution allows GUVs to settle for microscopy (when transferred to an iso-osmolar Glucose solution).[1]
-
-
Electroformation Settings:
-
Temperature: Set heating block to 50°C . Although C12 SM has a lower
than C16 SM, heating ensures all lipids (and potential cholesterol complexes) are fully fluid and mixed. -
Signal: Sine wave, 10 Hz, 1.2–1.5 V (peak-to-peak) .[1]
-
Time: 2 hours.
-
-
Detachment: Lower frequency to 1–2 Hz (same voltage) for 30 minutes to facilitate gentle vesicle release.
-
Harvesting: Slowly cool the chamber to room temperature (approx. 1°C/min) to allow domains to nucleate. Pipette GUVs using a cut-tip pipette tip (to reduce shear stress) into a plastic tube.[1]
Protocol B: Gel-Assisted Swelling (PVA Method)
Best for: High-salt buffers (PBS), protein encapsulation, or rapid preparation.[1]
Mechanism
A polymer cushion (Polyvinyl alcohol - PVA) absorbs the lipid film.[1] Upon hydration, the polymer swells and pushes the lipid bilayers off the surface, forming GUVs without electrical artifacts.
Detailed Procedure
-
PVA Coating: Prepare 5% (w/v) PVA (MW 145,000) in water. Spin-coat or spread on a clean glass slide.[1] Dry at 50°C for 30 min.
-
Lipid Deposition: Spread 10–20 µL of lipid stock on the dry PVA film. Desiccate under vacuum for 1 hour.
-
Hydration: Assemble a chamber and add the desired buffer (e.g., PBS, 150 mM NaCl).
-
Note: Unlike electroformation, this method tolerates physiological salt concentrations.
-
-
Swelling: Incubate at RT or 37°C for 30–60 minutes. GUVs form spontaneously.
-
Harvesting: Gently pipette the supernatant. Note that trace PVA may contaminate the sample; wash GUVs via sedimentation if purity is critical.
Characterization & Expected Results
Phase Separation (Ternary Mixture)
In a mixture of DOPC / C12 SM / Chol (40:40:20) , you will observe liquid-liquid phase separation (LLPS) at room temperature.[1]
-
Phase (Liquid-disordered): Enriched in DOPC. Appears bright red (if using
-PE).[1] -
Phase (Liquid-ordered): Enriched in C12 SM and Cholesterol.[1] Appears dark (excludes
-PE) or green (if using NBD-SM/CTB).[1]
C12 SM Specifics: Curvature & Budding
Due to the short chain length of C12 SM, the
-
Observation: Unlike the flat circular domains seen with C16 SM, C12 SM domains may bud outward or inward to minimize the line tension caused by the height mismatch (hydrophobic mismatch) between the thinner C12 SM+Chol raft and the thicker DOPC matrix (or vice versa, depending on the exact hydration).
-
Diagram of Phase Behavior:
Caption: C12 SM induces unique hydrophobic mismatch effects, leading to high line tension and domain budding.[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No GUVs formed | Lipid film not dry; Wrong voltage.[1] | Desiccate >2 hrs. Ensure conductive sides of ITO face inward. |
| Cholesterol Crystals | Demixing during drying. | Use spin-coating for faster drying.[1] Do not store dry films; hydrate immediately. |
| Vesicles are small (<10 µm) | Frequency too high; Lipid conc. too low. | Reduce frequency to 5 Hz during growth. Increase lipid stock to 2 mg/mL. |
| Defects/Tethers | Oxidation of lipids. | Use fresh chloroform stocks. Purge vials with Argon. |
| No Phase Separation | Temperature too high; Composition off. | Cool slowly (1°C/min). Verify lipid ratios (ensure Chol is ~20-30%). |
References
-
Veatch, S. L., & Keller, S. L. (2003). Separation of liquid phases in giant vesicles of ternary mixtures of phospholipids and cholesterol. Biophysical Journal, 85(5), 3074-3083.[1] Link
-
Angelova, M. I., & Dimitrov, D. S. (1986). Liposome electroformation.[1] Faraday Discussions of the Chemical Society, 81, 303-311. Link
-
Bacia, K., Schwille, P., & Kurzchalia, T. V. (2005). Sterol structure determines the separation of phases and the curvature of the liquid-ordered phase in model membranes.[5] Proceedings of the National Academy of Sciences, 102(9), 3272-3277. Link[1]
-
Weinberger, A., et al. (2013). Gel-assisted formation of giant unilamellar vesicles.[1] Biophysical Journal, 105(1), 154-164.[1] Link
-
Avanti Polar Lipids. C12 Sphingomyelin Product Information & Phase Transition Data. Link[1]
Sources
- 1. larodan.com [larodan.com]
- 2. How Does Liquid-Liquid Phase Separation in Model Membranes Reflect Cell Membrane Heterogeneity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of liquid/liquid phase separation in asymmetric GUVs prepared by hemifusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Advanced Fluorescence Labeling of N-Dodecanoyl-Sphingomyelin (C12-SM)
Abstract
N-dodecanoyl-sphingomyelin (C12-SM) represents a critical tool in lipidomics. Unlike physiological sphingomyelins (typically C16–C24), the C12 analog possesses a truncated fatty acid chain that confers unique cell-permeability properties while retaining the capacity to partition into liquid-ordered (
Strategic Selection of Fluorophores
The choice of labeling strategy dictates the biological validity of your data. A "one-size-fits-all" approach fails in lipidomics because the fluorophore itself can alter the lipid's phase partitioning behavior.
| Feature | NBD-C12-SM | BODIPY-C12-SM | Click-Labeled (Alkyne-C12) |
| Primary Application | Intracellular trafficking, Endocytosis rates | Live-cell imaging, Lipid raft visualization | Metabolic fidelity, Pulse-chase in fixed cells |
| Photostability | Low (Rapid bleaching) | High (Excellent for time-lapse) | High (Dependent on conjugated dye) |
| Membrane Behavior | Bulky; may exclude from tight rafts | Less perturbing; forms excimers | Minimally perturbing until "clicked" |
| Quantification | Excellent (via BSA back-exchange) | Good (Ratio imaging) | Semi-Quantitative |
| Key Limitation | Environment-sensitive (quenches in water) | Hard to wash out of membranes | Requires fixation (usually) |
Protocol A: Kinetic Trafficking Analysis using NBD-C12-SM
Objective: To monitor the internalization and Golgi targeting of C12-SM. Mechanism: NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) is environmentally sensitive. Its fluorescence increases in non-polar environments (membranes) and decreases in water. Critical Insight: C12-SM is more hydrophobic than the commonly used C6-SM. While C6-SM back-exchanges rapidly with BSA, C12-SM requires optimized BSA extraction protocols to distinguish between plasma membrane (PM) and internalized pools.
Materials
-
NBD-C12-SM: (e.g., N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine).
-
Defatted BSA (dfBSA): Essential. Fatty acids bound to normal BSA will compete with the lipid.
-
Quenching Buffer: HBSS containing 5% (w/v) dfBSA (ice-cold).
Step-by-Step Workflow
-
Complex Preparation (The "Ethanol Injection" Method):
-
Dry down 50 µg of NBD-C12-SM under nitrogen.
-
Dissolve in 20 µL absolute ethanol.
-
Vortex a solution of HBSS/HEPES containing 5 µM dfBSA.
-
While vortexing, inject the ethanol-lipid solution into the BSA. Final lipid concentration: 5 µM.
-
Why: This forces the lipid into BSA hydrophobic pockets, creating a water-soluble monomeric complex for delivery.
-
-
Pulse Labeling (Cold Loading):
-
Wash cells (e.g., HeLa, CHO) 3x with ice-cold HBSS.
-
Incubate cells with NBD-C12-SM/BSA complex for 30 mins at 4°C .
-
Causality: At 4°C, vesicular transport stops. The lipid inserts into the outer leaflet of the PM but is not endocytosed.
-
-
Chase (Internalization):
-
Wash cells with ice-cold HBSS to remove unbound complex.[1]
-
Add warm culture medium (37°C) and incubate for desired timepoints (e.g., 0, 15, 30, 60 min).
-
Observation: Lipid will move from PM
Endosomes Golgi (distinct perinuclear staining).
-
-
Differentiation (Back-Exchange):
-
To quantify internalized lipid only, place cells back on ice.
-
Wash 3x with 5% dfBSA in HBSS (ice-cold) for 10 mins each.
-
Validation: The BSA "sucks" the NBD-lipid out of the outer PM leaflet. Any remaining fluorescence is strictly intracellular.
-
Visualization of Pathway (Protocol A)
Caption: Workflow for distinguishing plasma membrane vs. intracellular C12-SM pools using temperature blocks and BSA extraction.
Protocol B: Metabolic Labeling via Click Chemistry
Objective: To label C12-SM with minimal steric hindrance during the metabolic phase. Mechanism: Cells are fed an alkyne-modified fatty acid (e.g., 12-alkyne-dodecanoic acid) or sphingosine. The cell machinery incorporates this into SM. Post-fixation, a fluorophore is attached via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials
-
Precursor:
-alkynyl-dodecanoic acid (Alk-C12). -
Click Reagents: Azide-Fluorophore (e.g., Alexa Fluor 488 Azide), CuSO4, Sodium Ascorbate.
Step-by-Step Workflow
-
Metabolic Incorporation:
-
Incubate cells with 20–50 µM Alk-C12 in media (supplemented with 1% dfBSA) for 4–16 hours.
-
Note: The cell will incorporate Alk-C12 into various lipids. To ensure specificity for SM, co-labeling with SM-specific antibodies or organelle markers is recommended, or use alkynyl-sphingomyelin directly if available (though uptake is poorer).
-
-
Fixation:
-
The Click Reaction:
-
Prepare reaction cocktail:
-
PBS (buffer)
-
10 µM Azide-Fluorophore
-
1 mM CuSO4
-
10 mM Sodium Ascorbate (Add last, fresh).
-
-
Incubate cells with cocktail for 30 min at room temperature in the dark.
-
Wash 3x with PBS containing 1% BSA (removes background dye).
-
Application Note: Lipid Raft Visualization
Challenge: Standard fluorophores (fluorescein/rhodamine) are bulky and often excluded from the tightly packed Liquid-Ordered (
Solution:
-
Use BODIPY-C12-SM: The BODIPY core is more hydrophobic and planar than NBD, allowing better partitioning into
domains. -
Ratio Imaging: At high concentrations, BODIPY forms excimers (red shift).
-
Monomer (Green): Fluid membranes (
). -
Excimer (Red): Aggregated lipid, often correlating with rafts or high-concentration domains.
-
Protocol Adjustment: Load BODIPY-C12-SM using the BSA method (Protocol A). Do not back-exchange. Image immediately using dual-channel confocal microscopy (488nm Ex / 520nm Em + 620nm Em).
Troubleshooting & Validation (E-E-A-T)
| Issue | Cause | Corrective Action |
| High Background (NBD) | Incomplete back-exchange | Increase BSA wash time or concentration (up to 1% cyclodextrin can be added for stubborn C12 lipids). |
| No Internalization | Cells kept too cold or unhealthy | Ensure chase is strictly at 37°C. Check cell viability. |
| Punctate "Spots" on Surface | Lipid aggregation | The BSA complex was not prepared correctly. Ensure ethanol injection is done while vortexing. |
| Loss of Signal (Click) | Copper toxicity or oxidation | Use a copper-protecting ligand (e.g., THPTA) in the click cocktail. Add ascorbate immediately before use. |
Validation Experiment: The Dithionite Quench
To prove your NBD signal is truly intracellular:
-
Add Sodium Dithionite (30 mM) in ice-cold buffer (pH 10).
-
Result: Dithionite is membrane impermeable. It instantly bleaches all surface NBD. Any remaining signal is conclusively intracellular.
References
-
Avanti Polar Lipids. Sphingolipid Labeling & Handling. Available at: [Link]
-
Pagano, R. E., et al. (1991). Use of BODIPY-labeled sphingolipids to study membrane traffic.[5] Available at: [Link]
-
Marks, D. L., et al. (2008). Methods for studying lipid trafficking. Methods in Enzymology.[6] Available at: [Link]
-
Thiele, C., et al. (2012). Click chemistry for lipids. (General reference for metabolic labeling). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor [mdpi.com]
- 4. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Controlled Delivery of C12-Sphingomyelin to Mammalian Cells
This Application Note is designed for researchers requiring precise control over lipid delivery in cellular systems. It synthesizes established protocols derived from the foundational work of Pagano et al. with modern biophysical best practices.
Introduction & Biophysical Rationale
C12-Sphingomyelin (C12-SM) is a synthetic, short-chain analog of naturally occurring sphingomyelin. Unlike its long-chain counterparts (C16-C24), which are highly hydrophobic and require complex cellular machinery or aggressive solvents for insertion, C12-SM possesses a higher Critical Micelle Concentration (CMC) and enhanced water solubility.
However, simply adding C12-SM to culture media results in uncontrolled micelle formation, leading to heterogeneous cellular uptake, surface adsorption artifacts, and potential detergent-like cytotoxicity.
The Solution: The "BSA-Complexation" method.[1][2][3] By pre-complexing C12-SM with defatted (fatty acid-free) Bovine Serum Albumin (BSA) , the lipid is maintained in a monomeric state. The BSA acts as a shuttle, facilitating the transfer of the lipid monomer directly into the plasma membrane outer leaflet via hydrophobic effect-driven partition, bypassing the need for endocytosis-dependent uptake mechanisms initially.
Pre-Experimental Considerations
Critical Reagents
-
C12-Sphingomyelin: Store at -20°C. Protect from light if fluorescently labeled (e.g., NBD-C12-SM).
-
Defatted BSA (Fatty Acid-Free): CRITICAL. Standard BSA contains endogenous lipids that occupy the hydrophobic binding pockets, preventing C12-SM binding.
-
Recommended: Fraction V, Heat Shock Isolated, Fatty Acid-Free (e.g., Sigma A8806 or equivalent).
-
-
Vehicle Solvent: Absolute Ethanol (EtOH) or Chloroform:Methanol (19:1) for initial stock.
Stability & Storage
-
Lipid Stocks: Store in Chloroform/Methanol at -20°C.
-
BSA-Lipid Complexes: Best prepared fresh. Can be stored at 4°C for up to 24 hours. Do not freeze BSA-lipid complexes, as freeze-thaw cycles induce aggregation.
Protocol A: The "Gold Standard" BSA Complexation
Best for: Physiological uptake, kinetic studies, and minimizing toxicity.
Workflow Visualization
Figure 1: Step-by-step workflow for generating monomeric C12-SM/BSA complexes.[4]
Detailed Procedure
Step 1: Preparation of Lipid Film
-
Calculate the required amount of C12-SM.
-
Target Final Concentration: Typically 2–10 µM for labeling; up to 50 µM for bioactivity.
-
-
Aliquot the lipid (dissolved in chloroform/methanol) into a sterile glass vial.
-
Note: Do not use plastic tubes for chloroform steps; plasticizers will leach.
-
-
Dry the solvent under a gentle stream of Nitrogen (N₂) gas. Rotate the vial to create a thin, uniform film on the bottom.
-
Desiccate under vacuum for 30–60 minutes to remove trace solvent residues.
Step 2: Solubilization
-
Redissolve the dried lipid film in a minimal volume of Absolute Ethanol .
-
Volume Guide: Use ~1% of the final desired complex volume.[3]
-
Example: If preparing 5 mL of complex, dissolve lipid in 50 µL EtOH.
-
Step 3: Complexation[2]
-
Prepare a 5 µM Defatted BSA solution in HBSS or PBS (pH 7.4).
-
Molar Ratio: The ideal Lipid:BSA ratio is 1:1 . For higher lipid loads, you may go up to 5:1, but 1:1 ensures monomeric delivery.
-
-
The Injection Technique (Crucial):
-
Place the BSA solution on a vortex mixer at medium speed.
-
While vortexing, inject the ethanolic lipid solution dropwise into the center of the vortex.
-
Why? This prevents local high concentrations of lipid that trigger precipitation.
-
-
Incubate the mixture at 37°C for 30 minutes in the dark (if fluorescent).
-
QC Check: The solution should be optically clear. If turbid, sonicate in a bath sonicator for 5 minutes at room temperature.
Step 4: Cell Incubation (Pulse)
-
Wash cells 2x with serum-free media (e.g., HBSS or DMEM without FBS). Serum lipids compete with the probe.
-
Add the C12-SM/BSA complex to cells.
-
Incubation: 30 minutes at 4°C (for surface loading only) or 37°C (for internalization).
-
Protocol B: The "Back-Exchange" (Differentiation Assay)
Best for: Distinguishing between C12-SM incorporated into the plasma membrane vs. internalized lipid (Golgi/Endosomes).
This protocol utilizes the high affinity of BSA for lipids to "strip" the probe from the outer leaflet of the plasma membrane, leaving only the intracellular pool fluorescent.
Pathway Visualization
Figure 2: Intracellular trafficking of C12-SM and the mechanism of Back-Exchange for signal isolation.
Procedure
-
Pulse: Incubate cells with C12-SM/BSA complex (Protocol A) for 30–60 min at 37°C.
-
Wash: Remove media and wash 2x with ice-cold HBSS.[1]
-
Back-Exchange:
-
Add 3.5% (w/v) Defatted BSA in HBSS (Ice Cold).
-
Incubate for 30 minutes at 4°C (on ice).
-
Repeat this step 2x.
-
-
Final Wash: Wash 3x with ice-cold HBSS.
-
Imaging/Analysis:
-
Without Back-Exchange: Signal = Total Cell (PM + Internal).
-
With Back-Exchange: Signal = Internalized Lipid (Golgi/Endosomes) only.
-
Data Summary & Troubleshooting
Solubility & Preparation Matrix
| Parameter | Specification | Notes |
| Solvent (Stock) | Chloroform:Methanol (19:[3]1) | Use glass only. Store -20°C. |
| Solvent (Intermediate) | Absolute Ethanol | Keep final culture vol < 1% EtOH. |
| Carrier Protein | BSA, Fatty Acid-Free | Fraction V. Standard BSA fails here. |
| Molar Ratio | 1:1 (Lipid:BSA) | Optimal for monomeric insertion. |
| Max Concentration | ~50 µM | >50 µM risks apoptosis/toxicity. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Turbid Complex Solution | Lipid precipitated during injection. | Inject slower into vortexing BSA. Sonicate 5 min. |
| Low Cell Uptake | Competition from serum lipids. | Ensure cells are washed with serum-free HBSS before labeling. |
| High Background (Glass) | Lipid sticking to coverslip. | Use BSA-coated glass or lower concentration. |
| No Internalization | Incubation temperature too low. | 4°C blocks endocytosis. Shift to 37°C for trafficking. |
| Cytotoxicity | Ethanol concentration too high. | Ensure EtOH is <1% v/v. Evaporate EtOH thoroughly if possible. |
References
-
Pagano, R. E., & Martin, O. C. (1988). A series of fluorescent N-(acyl)-sphingomyelins as tools for the study of sphingolipid metabolism and intracellular transport. Biochemistry.
-
Cayman Chemical. Preparation of Fatty Acid-BSA Complexes. Application Note.
-
Marks, D. L., et al. (2008). Methods for studying glucosylceramide and sphingomyelin trafficking. Methods in Molecular Biology.
-
Avanti Polar Lipids. Lipid Preparation and Handling Guidelines. Technical Support.
Sources
Application Notes and Protocols for Solid-Phase Extraction of Sphingomyelin
Introduction: The Significance of Sphingomyelin and the Need for High-Purity Isolation
Sphingomyelin, a key sphingolipid in mammalian cell membranes, is not merely a structural component.[1][2][3] It is a critical player in a multitude of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[4][5] Dysregulation of sphingomyelin metabolism has been implicated in numerous diseases, ranging from neurodegenerative disorders to cardiovascular disease and cancer, making it a focal point for researchers, scientists, and drug development professionals.[2]
The accurate quantification and functional analysis of sphingomyelin hinge on its effective isolation from complex biological matrices such as plasma, serum, and tissues.[6][7] These matrices are replete with a diverse array of lipids and other biomolecules that can interfere with downstream analytical techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[1][6][8] Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the selective purification of sphingomyelin, offering advantages over traditional liquid-liquid extraction methods in terms of selectivity, recovery, and potential for automation.[4][6]
This comprehensive guide provides detailed application notes and protocols for the solid-phase extraction of sphingomyelin. It is designed to equip researchers with the requisite knowledge to select the appropriate SPE strategy, optimize protocols for their specific sample types, and troubleshoot common challenges, thereby ensuring the acquisition of high-quality, reliable data.
Pillar 1: The Expertise & Experience - Understanding the "Why" Behind the "How"
The successful purification of sphingomyelin via SPE is contingent on a foundational understanding of the physicochemical properties of the analyte and its interactions with the solid phase. Sphingomyelin is an amphipathic molecule, characterized by a polar phosphocholine head group and a nonpolar ceramide backbone. This dual nature dictates its behavior in different solvent systems and its affinity for various SPE sorbents.
The general principle of SPE involves four key steps: conditioning, loading, washing, and elution.[9]
-
Conditioning: The sorbent is treated with a solvent to activate the functional groups and create an environment conducive to analyte binding.
-
Loading: The sample, dissolved in an appropriate solvent, is passed through the sorbent bed, where the target analyte is retained.
-
Washing: Interfering compounds are selectively removed from the sorbent using a solvent that does not displace the analyte of interest.
-
Elution: The purified analyte is recovered from the sorbent by a solvent that disrupts the analyte-sorbent interaction.
The choice of SPE sorbent is paramount and is dictated by the desired mode of interaction with sphingomyelin. The most common strategies for sphingomyelin purification involve normal-phase, reversed-phase, and mixed-mode chromatography.
Pillar 2: Trustworthiness - Self-Validating Protocols for Reproducible Results
The protocols detailed below are designed to be robust and reproducible. However, it is crucial to recognize that minor variations in sample matrix, analyte concentration, and laboratory conditions may necessitate some degree of optimization. A self-validating approach, where recovery and purity are systematically assessed, is strongly recommended.
Protocol 1: Normal-Phase SPE using Silica or Aminopropyl-Bonded Silica
This approach leverages the polar phosphocholine head group of sphingomyelin for retention on a polar stationary phase.
Principle of Separation: In a non-polar solvent environment, the polar head group of sphingomyelin interacts strongly with the hydroxyl groups of silica or the amino groups of aminopropyl-bonded silica. Less polar lipids, such as cholesterol and triglycerides, have weaker interactions and can be washed away with non-polar solvents. Sphingomyelin is then eluted with a more polar solvent that disrupts the interaction with the sorbent.
Workflow Diagram: Normal-Phase SPE for Sphingomyelin Purification
Caption: Workflow for sphingomyelin purification using normal-phase SPE.
Detailed Protocol Steps (Silica Column): [10][11]
-
Sample Preparation: Perform a lipid extraction from the biological sample using a standard method like Folch or Bligh and Dyer.[2] Dry the lipid extract under a stream of nitrogen. Reconstitute the dried extract in a minimal volume of 100% chloroform.
-
Column Conditioning: Equilibrate a silica SPE column (e.g., 500 mg) by washing with 3-5 mL of 100% chloroform.
-
Sample Loading: Apply the reconstituted lipid sample to the conditioned column. Collect the flow-through if analysis of non-retained lipids is desired.
-
Wash Step 1 (Neutral Lipids Removal): Elute with 3-5 mL of 100% chloroform. This fraction will contain neutral lipids like triacylglycerols and cholesterol esters.
-
Wash Step 2 (Glycolipid Removal): Elute with 3-5 mL of acetone/isopropanol (1:1, v/v). This fraction will contain glycolipids.
-
Elution of Sphingomyelin: Elute the sphingomyelin with 3-5 mL of 100% methanol. This fraction will also contain other phospholipids.[10]
-
Post-Elution Processing: Evaporate the methanol eluate to dryness and reconstitute in an appropriate solvent for downstream analysis (e.g., mobile phase for LC-MS).
Aminopropyl-Bonded Silica Variation: Aminopropyl columns can offer a more selective separation of sphingolipid classes.[4][5][12] By using a sequential elution scheme with solvents of increasing polarity, it is possible to fractionate ceramides, neutral glycosphingolipids, and sphingomyelin.[4][5]
Protocol 2: Mixed-Mode SPE (Reversed-Phase and Ion-Exchange)
This powerful technique combines hydrophobic and ionic interactions to achieve high levels of purification, particularly for removing other phospholipids.[8][13][14]
Principle of Separation: Mixed-mode sorbents, such as those containing C18 (reversed-phase) and a strong cation exchanger (e.g., sulfonic acid groups), offer dual retention mechanisms.[14][15] The sample is loaded under acidic conditions, where the positively charged choline group of sphingomyelin interacts with the cation exchanger, and the nonpolar acyl chains interact with the C18 phase.[8][14] A series of aqueous and organic washes removes polar and non-polar interferences, respectively. Elution is achieved by using a basic organic solvent that neutralizes the charge on the sphingomyelin, disrupting the ionic interaction and overcoming the hydrophobic interaction.[8][15]
Workflow Diagram: Mixed-Mode SPE for Sphingomyelin Purification
Caption: Workflow for sphingomyelin purification using mixed-mode SPE.
Detailed Protocol Steps (Generic Mixed-Mode Cation Exchange): [13][14]
-
Sample Preparation: Dilute the plasma sample (e.g., 1:3 v/v) with an acidic aqueous solution (e.g., 1% formic acid or 4% H3PO4).[13][14]
-
Column Conditioning: Condition the mixed-mode cation exchange column (e.g., 25 mg) with 1 mL of methanol.
-
Column Equilibration: Equilibrate the column with 1 mL of an acidic aqueous solution (e.g., 0.1% formic acid).[13]
-
Sample Loading: Load the pre-treated sample onto the column.
-
Wash Step 1 (Aqueous Wash): Wash with 1 mL of an acidic aqueous buffer (e.g., 0.1 M formic acid or 100 mM ammonium formate in 2% aqueous formic acid) to remove polar interferences.[13][14]
-
Wash Step 2 (Organic Wash): Wash with 1 mL of methanol to remove non-polar interferences like other phospholipids.[13][14]
-
Elution of Sphingomyelin: Elute the sphingomyelin with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[13][14]
-
Post-Elution Processing: Evaporate the eluate to dryness and reconstitute in an appropriate solvent for analysis.
Data Presentation: Comparison of SPE Protocols
| Parameter | Normal-Phase SPE (Silica) | Mixed-Mode SPE (C18/SCX) |
| Primary Interaction | Polar (Hydrogen Bonding) | Hydrophobic and Ion-Exchange |
| Sample Pre-treatment | Lipid extraction, dry-down, reconstitution in non-polar solvent | Dilution in acidic aqueous solution |
| Key Wash Steps | Non-polar solvent (e.g., chloroform) followed by moderately polar solvent (e.g., acetone/isopropanol) | Acidic aqueous buffer followed by an organic solvent (e.g., methanol) |
| Elution Solvent | Polar solvent (e.g., methanol) | Basic organic solvent (e.g., ammoniated methanol) |
| Selectivity | Good for separating lipid classes | Excellent for removing phospholipids |
| Primary Application | Fractionation of major lipid classes | High-purity isolation of basic analytes from complex biological fluids |
Pillar 3: Authoritative Grounding & Comprehensive References
The protocols and principles described herein are grounded in established analytical chemistry literature and technical documentation from leading manufacturers. Adherence to these well-validated methodologies is critical for achieving reliable and publishable results.
Troubleshooting Common SPE Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Improper Conditioning: Sorbent not fully wetted.[9][16] - Sample Overload: Exceeding the binding capacity of the sorbent.[16] - Inappropriate Wash Solvent: Wash solvent is too strong and elutes the analyte.[17] - Insufficient Elution Volume/Strength: Elution solvent is too weak or volume is too low to fully desorb the analyte.[18] | - Ensure proper conditioning with appropriate solvents and do not let the sorbent dry out before loading.[16] - Reduce sample load or use a larger sorbent bed.[16] - Decrease the organic content or polarity of the wash solvent.[17] - Increase the elution volume or the strength of the elution solvent (e.g., higher percentage of organic or base/acid).[18] |
| Poor Reproducibility | - Inconsistent Flow Rate: Variable flow rates during loading, washing, or elution.[16] - Sorbent Bed Drying: Allowing the sorbent to dry out between steps.[18] - Inconsistent Sample Pre-treatment: Variations in sample pH or solvent composition. | - Use a vacuum manifold or automated SPE system for consistent flow rates.[16] - Ensure the sorbent bed remains solvated throughout the process. - Standardize the sample pre-treatment protocol. |
| Co-elution of Interferences | - Inadequate Wash Step: Wash solvent is not strong enough to remove all interferences. - Inappropriate Sorbent: The chosen sorbent does not provide sufficient selectivity. | - Optimize the wash step by increasing the solvent strength or using a different solvent. - Consider a more selective sorbent (e.g., mixed-mode instead of normal-phase) or a multi-step SPE procedure.[12][19] |
References
- Biotage. (2007, November 15). Improved Phospholipid Removal using a New Mixed-mode Resin-based SPE Sorbent.
-
Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Available from: [Link]
-
Waters Corporation. (2019). COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Available from: [Link]
-
Bodennec, J., Pelled, D., T-Korjaleshto, M., & Futerman, A. H. (2000). A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges. Journal of Lipid Research, 41(9), 1525-1531. Available from: [Link]
- Le, T. L., Züllig, T., & Pfenninger, A. (2013). An improved SPE method for fractionation and identification of phospholipids.
-
Bodennec, J., Pelled, D., T-Korjaleshto, M., & Futerman, A. H. (2000). A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges. ResearchGate. Available from: [Link]
-
Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Sphingolipidomics: Methods for the comprehensive analysis of sphingolipids. ResearchGate. Available from: [Link]
-
Russo, D., Giamogante, F., Bar-Shira, A., & Bloise, N. (2023). A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. MDPI. Available from: [Link]
-
Le, T. L., Züllig, T., & Pfenninger, A. (2013). An improved SPE method for fractionation and identification of phospholipids. PubMed. Available from: [Link]
-
PAL System. Streamlined Analysis of Polar and Non-Polar Metabolites in Plasma Using Automated Micro-SPE LC-MS. Available from: [Link]
-
Ikeda, K., & Shimizu, T. (2018). Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. National Institutes of Health (NIH). Available from: [Link]
-
G-Bab-A, A., & Futerman, A. H. (2013). Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. PMC. Available from: [Link]
- Devle, H., & Ulven, S. M. (2011). Rapid method for analysis of sphingomyelin by microwave derivatisation for gas chromatography–mass spectrometry. European Journal of Lipid Science and Technology, 113(3), 399-403.
-
IMBIO - Universität Bonn. SPE Silica Columns. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Quantitative determination of sphingomyelin - Glycoscience Protocols. NCBI. Available from: [Link]
-
GERLI. Simple procedures | Cyberlipid. Available from: [Link]
- Carter, H. E., & Gaver, R. C. (1967).
-
LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Available from: [Link]
- Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
-
PubMed. (2024). Development of an advanced liquid chromatography-tandem mass spectrometry measurement system for simultaneous sphingolipid analysis. Available from: [Link]
-
ACS Publications. (2024). Profiling Intact Glycosphingolipids with Automated Structural Annotation and Quantitation from Human Samples with Nanoflow Liquid Chromatography Mass Spectrometry. Available from: [Link]
-
ResearchGate. (2024). Recent Advances, Challenges, and Future Directions in the Mass Spectrometry Analysis of Glycosphingolipids in Biological Samples. Available from: [Link]
-
Chromatography Online. (2022). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Available from: [Link]
- CORE. (1999).
-
Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. Available from: [Link]
-
Orochem Technologies. Silica-based Reversed Phase Cartridges. Available from: [Link]
-
ResearchGate. (2018). Which lipids extraction protocol is working better to extract sphingomyelin from dairy products?. Available from: [Link]
-
National Center for Biotechnology Information. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PMC. Available from: [Link]
-
LCGC International. (2020). Three Common SPE Problems. Available from: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available from: [Link]
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Available from: [Link]
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- 4. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
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- 8. waters.com [waters.com]
- 9. youtube.com [youtube.com]
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- 15. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 16. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. welch-us.com [welch-us.com]
- 19. An improved SPE method for fractionation and identification of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reconstitution of Membrane Proteins in C12 Sphingomyelin Bilayers
Introduction: The Significance of a Native-Like Environment
The study of membrane proteins is fundamental to understanding a vast array of cellular processes, from signal transduction to nutrient transport.[1][2][3] A significant challenge in this field is the extraction and purification of these proteins from their native lipid environment, which often leads to instability and loss of function.[4] Reconstituting purified membrane proteins into artificial lipid bilayers, or proteoliposomes, provides a powerful tool to study their structure and function in a more native-like context.[5][6][7]
This guide focuses on the reconstitution of membrane proteins into bilayers composed of C12 Sphingomyelin (N-dodecanoyl-D-erythro-sphingosylphosphorylcholine). Sphingomyelin is a crucial component of mammalian cell membranes, particularly enriched in lipid rafts—specialized microdomains that play a critical role in cell signaling.[8][9][10][11] The use of C12 sphingomyelin, a synthetic sphingomyelin with a 12-carbon acyl chain, offers a defined and reproducible system for creating these biomimetic membranes.[12] These bilayers can provide a more physiologically relevant environment for certain membrane proteins, particularly those that reside in or interact with lipid rafts.[13][14]
This document provides a detailed protocol for the reconstitution of membrane proteins into C12 sphingomyelin bilayers using the detergent dialysis method. We will delve into the rationale behind each step, offering insights to empower researchers to optimize this process for their specific protein of interest.
I. Foundational Principles: Understanding the Key Components
Successful reconstitution hinges on a delicate interplay between the membrane protein, the lipids, and the detergent.
-
C12 Sphingomyelin: This synthetic sphingolipid is characterized by a sphingosine base, a 12-carbon fatty acid, and a phosphocholine headgroup.[8] Its saturated acyl chain and hydrogen-bonding capabilities contribute to the formation of ordered and stable membrane domains.[9][10] The choice of a single, defined acyl chain length (C12) ensures homogeneity in the resulting bilayer, which is advantageous for structural and biophysical studies.
-
Membrane Proteins: Integral membrane proteins possess hydrophobic transmembrane domains that are stable within the lipid bilayer but are insoluble in aqueous solutions.[4] For in vitro studies, they are first solubilized from their native membrane using detergents.[1]
-
Detergents: These amphipathic molecules are essential for solubilizing membrane proteins by forming micelles around their hydrophobic regions.[15][16][17] The choice of detergent is critical and depends on the specific protein. A key parameter is the Critical Micelle Concentration (CMC) , the concentration at which detergent monomers self-assemble into micelles.[15][16][18] For reconstitution, the detergent concentration must be gradually reduced to below its CMC, allowing the protein to insert into the forming lipid bilayer.[1]
II. Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the reconstitution process.
Sources
- 1. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. leniobio.com [leniobio.com]
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- 8. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
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- 13. Thermodynamic Properties and Characterization of Proteoliposomes Rich in Microdomains Carrying Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermodynamic properties and characterization of proteoliposomes rich in microdomains carrying alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.anatrace.com [cdn.anatrace.com]
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- 17. cusabio.com [cusabio.com]
- 18. What is the critical micelle concentration (CMC)? - Blog - Hopax Fine Chemicals [hopaxfc.com]
Troubleshooting & Optimization
Technical Support Center: C12 Sphingomyelin (C12 SM) Solubility & Handling
[1]
Product: C12 Sphingomyelin (d18:1/12:0) CAS: 254117-01-6 (Generic for C12 SM analogs) Molecular Weight: ~646.9 g/mol Physical State: White Powder[1]
Part 1: The Physics of Solubility (Read This First)
Before troubleshooting, it is critical to distinguish between dissolving and dispersing .
C12 SM is an amphipathic lipid, not a salt.[1] Unlike NaCl, it does not form a true solution in aqueous buffers at physiological concentrations.[1] Instead, it self-assembles into supramolecular structures based on the Critical Micelle Concentration (CMC) and the Phase Transition Temperature (
-
The "Goldilocks" Chain Length: C12 (Lauroyl) is a short-chain lipid.[1] Unlike C16 or C18 SM, which form stable bilayers, C12 SM exists on the boundary between forming micelles and unstable bilayers .
-
Phase Transition (
): The gel-to-liquid crystalline transition temperature of C12 SM is approximately 20–25°C (lower than the ~41°C of C16 SM).[1]-
Implication: At room temperature, it may fluctuate between ordered gel and fluid phases, leading to instability or precipitation if not handled above its
.
-
-
Hydration Hysteresis: Once dried to a film, sphingomyelins pack tightly due to intermolecular hydrogen bonding at the amide linkage. Re-hydrating this "crystalline" film requires energy (heat) significantly higher than the
to break these bonds.
Part 2: Standard Preparation Workflows
Do not attempt to add powder directly to water.[1] This results in poor hydration and inconsistent concentrations.[1]
Method A: Thin Film Hydration (Recommended for Liposomes/Vesicles)
Best for: Creating stable, defined dispersions (MLVs, SUVs, LUVs).[1]
Protocol:
-
Stock Prep: Dissolve C12 SM powder in Chloroform:Methanol (2:1 or 19:1 v/v) to 10 mg/mL.
-
Film Formation: Aliquot required amount into a glass vial. Evaporate solvent under a gentle Nitrogen stream while rotating the vial to create a thin, uniform film on the walls.
-
Desiccation: Place under high vacuum (>1 hour) to remove residual solvent.
-
Hydration: Add aqueous buffer (e.g., PBS, HEPES) pre-warmed to 50°C .[1]
-
Agitation: Vortex vigorously for 1-2 minutes while keeping the sample >40°C.
-
Result: Cloudy suspension (Multilamellar Vesicles - MLVs).
-
-
Sizing (Optional): To clarify, sonicate (bath or probe) or extrude until the solution is clear/opalescent (Small Unilamellar Vesicles - SUVs).[1]
Method B: Solvent Injection (Ethanol)
Best for: High-throughput screening or when extrusion is unavailable.[1]
Protocol:
-
Dissolve C12 SM in pure Ethanol (EtOH) at 20-50 mg/mL.[1]
-
Pre-warm your aqueous buffer to 50°C.
-
While vortexing the buffer rapidly, inject the lipid-ethanol solution directly into the vortex.
-
Limit: Keep final EtOH concentration <1-2% (v/v) to avoid biological toxicity.
-
Workflow Visualization
Caption: Standard workflow for generating aqueous C12 SM dispersions. The hydration step at 50°C is the critical control point.
Part 3: Troubleshooting Guide (FAQs)
Issue 1: "I see floating white flakes in my buffer."
Diagnosis: Incomplete hydration of the lipid film.
Cause: The lipid was likely hydrated at a temperature below its phase transition (
-
Heat the sample to 50–60°C for 10-15 minutes.
-
Vortex vigorously while hot.
-
If flakes persist, bath sonicate at 50°C for 5 minutes. Scientific Rationale: You must input enough thermal energy to overcome the Van der Waals forces and hydrogen bonding in the dry lipid crystal lattice [1].
Issue 2: "The solution is cloudy. I need it to be clear."
Diagnosis: Formation of Multilamellar Vesicles (MLVs).[2] Cause: Spontaneous hydration forms large vesicles (1–5 µm) that scatter light.[1] This is normal behavior, not precipitation. Solution:
-
Sonication: Use a bath sonicator (mild) or probe sonicator (intense) until the solution becomes clear or slightly opalescent.[1] This converts MLVs into Small Unilamellar Vesicles (SUVs, <100nm).
-
Extrusion: Pass through a 100nm polycarbonate filter if a specific size is required.[1]
Issue 3: "My sample precipitated after sitting in the fridge (4°C)."
Diagnosis: Phase transition hysteresis.[1]
Cause: C12 SM has a
-
Re-heat the sample to 37–50°C before use. It should re-disperse.
-
Prevention: Store C12 SM aliquots frozen (-20°C) or use immediately after preparation. Do not store dilute aqueous dispersions at 4°C for long periods.
Issue 4: "Can I dissolve it directly in DMSO?"
Answer: Yes, but with caveats. Guidance: C12 SM is soluble in DMSO up to ~50 mM.[1] However, when you dilute this DMSO stock into an aqueous buffer, the lipid will precipitate or form uncontrolled aggregates if the concentration is too high or mixing is too slow. Protocol: Dilute DMSO stock slowly into warm (37°C) buffer with constant stirring. Keep final DMSO <0.1% for cell assays.
Part 4: Data & Compatibility Tables
Table 1: Solvent Solubility Limits
| Solvent | Solubility (approx.) | Handling Notes |
| Chloroform | >50 mg/mL | Best for stock storage.[1] Store at -20°C. |
| Methanol | >10 mg/mL | Good for mixing; evaporates slower than CHCl3.[1] |
| Ethanol | ~20 mg/mL | Requires warming to 37°C. |
| Water/Buffer | Insoluble (Monomer) | Forms dispersions (Liposomes/Micelles).[1] |
| DMSO | ~50 mg/mL | Hygroscopic.[1] Use fresh DMSO. |
Table 2: Biological Buffer Compatibility
| Buffer System | Compatibility | Notes |
| PBS (pH 7.4) | Excellent | Standard for liposome hydration.[1] |
| HEPES | Excellent | Preferred for metal-ion sensitive assays.[1] |
| Cell Media (DMEM) | Good | Warning: Serum proteins (BSA/FBS) will bind C12 SM and alter its bioavailability [2].[1] |
| Tris | Good | Avoid if temperature sensitivity is critical (pH shifts with Temp).[1] |
Part 5: Logic Tree for Troubleshooting
Caption: Quick-reference logic tree for resolving common visual defects in C12 SM preparations.
References
Sources
- 1. C12-NBD Sphingomyelin 99 (TLC) powder Avanti Lipids [sigmaaldrich.com]
- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermotropic phase behavior of milk sphingomyelin and role of cholesterol in the formation of the liquid ordered phase examined using SR-XRD and DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Gradients for Separation of Short-Chain Sphingomyelins
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of short-chain sphingomyelins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will delve into the nuances of method development, address common challenges, and offer solutions grounded in established scientific principles.
Introduction to Sphingomyelin Analysis by HPLC
Sphingomyelins are a class of sphingolipids found in animal cell membranes, and their analysis is crucial in various fields of biological and medical research. Due to the structural similarities and varying acyl chain lengths of short-chain sphingomyelins, achieving optimal separation can be challenging. This guide will provide a comprehensive overview of how to develop and troubleshoot HPLC methods for these complex lipids.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when developing HPLC methods for short-chain sphingomyelins.
1. Should I use isocratic or gradient elution for separating short-chain sphingomyelins?
For complex samples containing a mixture of short-chain sphingomyelins with varying polarities, gradient elution is generally preferred .[1][2] Gradient elution involves changing the mobile phase composition during the run, which provides better resolution and sharper peaks for compounds with a wide range of retention times.[1][3] Isocratic elution, where the mobile phase composition remains constant, is simpler but may lead to broad peaks for later-eluting compounds and can be less effective for complex mixtures.[2][4]
2. What is the best stationary phase (column) for short-chain sphingomyelin separation?
The choice of stationary phase is critical for successful separation. For reversed-phase HPLC, which separates molecules based on hydrophobicity, a C18 column is a common and effective choice .[5][6] The long alkyl chains of the C18 stationary phase interact with the hydrophobic acyl chains of the sphingomyelins, allowing for separation based on chain length and degree of saturation.[6] For separating diastereomers, a normal-phase diol column may be more suitable.[7]
3. What are the recommended mobile phases for reversed-phase separation of short-chain sphingomyelins?
A typical reversed-phase mobile phase system consists of an aqueous component (Solvent A) and an organic component (Solvent B). Common choices include:
-
Solvent A: Water, often with additives like formic acid, acetic acid, or ammonium formate to improve peak shape and ionization in mass spectrometry (MS) detection.[8][9]
-
Solvent B: Acetonitrile or methanol.[10]
The specific composition and additives will depend on the detection method and the specific sphingomyelin species being analyzed. For instance, a mobile phase of methanol, 2-propanol, THF, and water has been used for baseline separation on an RP-18-phenyl column.[11]
4. How does temperature affect the separation of sphingomyelins?
Column temperature plays a significant role in HPLC separations. Increasing the column temperature generally leads to:
-
Decreased retention times: Analytes elute faster due to increased solubility in the mobile phase and reduced mobile phase viscosity.[12][13]
-
Improved peak shape: Higher temperatures can reduce peak tailing.[12]
-
Changes in selectivity: The relative retention of different analytes can change with temperature, which can be optimized to improve resolution.[12]
It is crucial to maintain a stable column temperature for reproducible results.[12]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of short-chain sphingomyelins.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a frequent issue that can compromise resolution and quantification.[14]
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume. Broad or tailing peaks often indicate that too much sample was injected.[15] |
| Secondary Interactions | For basic analytes, interactions with residual silanol groups on the stationary phase can cause tailing.[16][17] Adding a small amount of an acidic modifier (e.g., formic or acetic acid) to the mobile phase can suppress these interactions.[8] |
| Incompatible Sample Solvent | The solvent used to dissolve the sample should be of similar or weaker eluotropic strength than the initial mobile phase.[18][19] Dissolving the sample in a solvent that is too strong can lead to peak distortion. |
| Column Contamination or Degradation | Contaminants from samples can accumulate on the column, leading to poor peak shape.[18] Regularly clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[20] |
Problem 2: Retention Time Variability
Inconsistent retention times can make peak identification and quantification unreliable.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.[19][21] |
| Fluctuations in Temperature | Use a column oven to maintain a constant and stable temperature.[12] Even small temperature changes can affect retention times.[13] |
| Changes in Mobile Phase Composition | Prepare mobile phases fresh and accurately.[21] Ensure proper mixing and degassing to prevent changes in composition over time. |
| Pump Issues | Inconsistent flow rates from the pump can cause retention time shifts. Regularly maintain and check the performance of your HPLC pump. |
Problem 3: Baseline Drift or Noise
A stable baseline is essential for accurate detection and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase Issues | Degas the mobile phase thoroughly to remove dissolved gases, which can cause noise and drift.[21] Ensure the mobile phase components are miscible and stable. |
| Detector Lamp Instability | An aging detector lamp can cause baseline noise and drift.[21] Check the lamp's intensity and replace it if necessary. |
| Column Bleed | At high temperatures or extreme pH, the stationary phase can degrade and "bleed" from the column, causing a rising baseline.[21] Operate within the recommended pH and temperature ranges for your column. |
| Contamination | Contaminants in the mobile phase or from the sample can accumulate and elute, causing baseline disturbances.[21] Use high-purity solvents and filter your mobile phases and samples.[21] |
Experimental Protocols
Protocol 1: Sample Preparation for Short-Chain Sphingomyelin Analysis
Proper sample preparation is crucial to remove interfering substances and ensure compatibility with the HPLC system.
Steps:
-
Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer or Folch extraction) to isolate lipids from the sample matrix.
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent that is compatible with the initial mobile phase of your HPLC method (e.g., methanol/water).[15]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[21]
Protocol 2: Developing a Gradient Elution Method
This protocol outlines a general approach to developing a gradient method for separating a complex mixture of short-chain sphingomyelins.
Steps:
-
Scouting Run: Start with a broad linear gradient (e.g., 5% to 95% Solvent B over 20-30 minutes) to determine the approximate elution time of your compounds of interest.
-
Gradient Optimization:
-
Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to further improve separation and peak shape. Slower flow rates can sometimes improve resolution.[20]
-
Method Validation: Once an optimal method is developed, validate it for reproducibility, linearity, and sensitivity.
Visualizations
Caption: Workflow for HPLC Gradient Method Development.
Caption: Troubleshooting Decision Tree for Poor Peak Shape.
References
-
Lee, S., Lee, Y. S., Choi, K. M., Lee, Y. M., & Yoo, H. S. (2012). Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. BioMed Research International, 2012, 695753. [Link]
-
Ramstedt, B., & Slotte, J. P. (2000). Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography. Analytical Biochemistry, 282(2), 245–249. [Link]
-
D'Orazio, N., Gammariello, D., & Russo, M. V. (2012). Characterization of sphingomyelins in lipid extracts using a HPLC-MS-Offline-NMR method. Journal of Separation Science, 35(10-11), 1337-1344. [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
-
Lee, S., Lee, Y. S., Choi, K. M., Lee, Y. M., & Yoo, H. S. (2012). Sphingomyelin quantification procedure and the HPLC chromatogram. ResearchGate. [Link]
-
HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Choice of Buffer in Mobile Phase Can Substantially Modulate Peak Areas in Quantification of Lipids by Hplc-Elsd. (2022, May 18). SSRN. [Link]
-
HPLC solvents and mobile phase additives. (n.d.). University of Sheffield. [Link]
-
A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. (2007). Journal of Lipid Research, 48(7), 1593-1605. [Link]
-
Dolan, J. W. (2014, August 22). Optimizing Multilinear Gradients in HPLC. LCGC North America. [Link]
-
What is the advantages of gradient elution over isocratic elution in LC? (2019, April 10). ResearchGate. [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf. [Link]
-
When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage. [Link]
-
Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. [Link]
-
HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (2023, March 3). Frontiers in Microbiology. [Link]
-
Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services. [Link]
-
Choosing the Right HPLC Stationary Phase. (2020, November 12). LCGC International. [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. [Link]
-
Jungalwala, F. B., Hayssen, V., Pasquini, J. M., & McCluer, R. H. (1983). Separation of molecular species of sphingomyelin by reverse phase high performance liquid chromatography. Journal of Lipid Research, 24(5), 571-579. [Link]
-
Cajka, T., & Fiehn, O. (2016). Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples. Journal of Visualized Experiments, (110), 53859. [Link]
-
How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc. [Link]
-
Christie, W. W. (2019, July 23). Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. [Link]
-
Dolan, J. W. (2020, November 11). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. [Link]
-
Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. (2022, October 6). MDPI. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. biotage.com [biotage.com]
- 4. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 5. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. lipidmaps.org [lipidmaps.org]
- 10. mastelf.com [mastelf.com]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. agilent.com [agilent.com]
- 17. waters.com [waters.com]
- 18. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. medikamenterqs.com [medikamenterqs.com]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Resolving peak tailing of sphingomyelins in liquid chromatography
Technical Support Center: Sphingomyelin Analysis
Welcome to the Advanced Lipidomics Support Hub. Sphingomyelins (SMs) represent a unique chromatographic challenge due to their amphiphilic structure: a long hydrophobic fatty acid tail coupled with a highly polar, zwitterionic phosphocholine headgroup. Peak tailing in SM analysis is rarely a random event; it is a symptom of specific secondary interactions or kinetic limitations within your LC system.
This guide moves beyond basic troubleshooting to address the mechanistic root causes of peak distortion.[1][2][3]
Part 1: The Diagnostic Logic (Root Cause Analysis)
Before adjusting chemistry, visualize the problem. Use this decision tree to isolate the source of tailing.
Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing in sphingomyelin analysis.
Part 2: Troubleshooting Guides & FAQs
Category 1: Mobile Phase & Surface Chemistry[4][5][6]
Q: I am using a standard C18 column with Formic Acid (0.1%), but my SM peaks are tailing significantly. Why?
A: This is a classic case of Silanol Activity .
Sphingomyelins possess a phosphocholine headgroup containing a quaternary amine (permanently positive) and a phosphate group (negative). While the C18 chain interacts with the hydrophobic tail of the SM, the polar headgroup can interact with residual silanols (
-
The Mechanism: Even on "end-capped" columns, up to 50% of silanols remain accessible.[1] If your pH is not sufficiently acidic, or if ionic strength is too low, the positively charged amine on the SM interacts electrostatically with ionized silanols (
), causing "drag" or tailing.
Protocol: Mobile Phase Optimization
-
Buffer Selection: Switch from simple formic acid to Ammonium Formate (10–20 mM) adjusted to pH 3–4 with formic acid.
-
Why: Ammonium ions (
) act as "sacrificial" ions, competing for the silanol sites and effectively blocking them from the SM amine group.
-
-
pH Control: Ensure the aqueous phase is pH < 4.0. This suppresses the ionization of silanols (keeping them as neutral
), reducing secondary interactions.
Q: Could the stainless steel in my LC system be causing the tailing?
A: Yes, this is known as Metal Chelation . The phosphate group in sphingomyelins is a Lewis base that can chelate with Lewis acid metals (Iron, Chromium) present in stainless steel frits and column walls. This results in broad, tailing peaks and often low recovery (area counts).
Protocol: System Passivation & Hardware Choice
-
Immediate Fix: Add Medronic Acid (5 µM) to your mobile phase A.
-
Note: Medronic acid is a chelating agent that shields the metal surfaces. It is generally MS-compatible at low concentrations but monitor for ion suppression.
-
-
Long-term Fix: Switch to Bio-inert or PEEK-lined column hardware (e.g., Waters MaxPeak Premier, Agilent Bio-inert). These columns have a barrier layer preventing the lipid-metal interaction entirely.
Category 2: Sample Preparation (The "Strong Solvent" Effect)
Q: I dissolved my lipid extract in 100% Methanol to ensure solubility, but now my peaks are split or fronting/tailing. What happened?
A: You are experiencing Injection Solvent Mismatch .
-
In RPLC: Methanol is a "strong" solvent. When you inject a plug of MeOH into a mobile phase that is high-aqueous (e.g., 95% Water), the SM molecules remain dissolved in the MeOH plug as it travels down the column, rather than focusing at the head of the column. This causes band broadening before separation even begins.
-
In HILIC: Water is the "strong" solvent.[4][5] Injecting samples with high water content disrupts the water-layer formation on the HILIC particles, causing massive peak distortion.
Protocol: Diluent Optimization Use the following table to match your diluent to your separation mode.
| Parameter | Reversed-Phase (RPLC) | HILIC |
| Separation Mechanism | Hydrophobic interaction (Fatty acid tail) | Partitioning into water layer (Polar headgroup) |
| "Strong" Solvent | Organic (MeOH, ACN, IPA) | Water |
| Ideal Sample Diluent | High Aqueous (e.g., 50% MeOH / 50% Water) | High Organic (e.g., 90% ACN / 10% Water) |
| Troubleshooting Step | If solubility is poor in 50% aq, use Isopropanol (IPA) but keep injection volume < 2 µL. | Ensure sample is salt-free before injection to prevent precipitation in ACN. |
Category 3: HILIC Specific Challenges
Q: My SM peaks in HILIC look great initially but tail progressively over a batch. Why?
A: This indicates On-Column Water Layer Instability . HILIC relies on a stagnant water-rich layer on the surface of the silica particles. If your equilibration time between runs is too short, or if the mobile phase lacks sufficient buffer capacity, this layer fluctuates.
Protocol: HILIC Equilibration
-
Re-equilibration: HILIC columns require 20–30 column volumes of re-equilibration, significantly longer than RPLC.
-
Buffer Concentration: Never use pure water/ACN gradients for SMs in HILIC. You must maintain at least 10mM Ammonium Formate in both Mobile Phase A and B to maintain the ionic double layer and water partition stability.
Part 3: Mechanistic Visualization
Understanding the molecular interaction is key to selecting the right column and mobile phase.
Figure 2: Molecular interactions causing peak tailing.[3][6][7] Red dashed lines represent deleterious interactions; Green solid lines represent the corrective action of buffers.
References
-
Waters Corporation. (2023). The Role of MaxPeak High Performance Surfaces in Lipidomics. Application Note. [Link]
-
Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206. [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Overview. [Link]
-
Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. [Link]
-
LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). Nature Protocols. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. lcms.cz [lcms.cz]
- 3. support.waters.com [support.waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Removing solvent residues from dried C12 sphingomyelin films
Technical Support Center: C12 Sphingomyelin Films
Guide Overview: Ensuring Solvent-Free C12 Sphingomyelin Films for Reproducible Results
Welcome to the technical support guide for handling N-dodecanoyl-sphingosyl-1-phosphocholine (C12 Sphingomyelin). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of removing residual organic solvents from dried lipid films. As researchers, scientists, and drug development professionals, you know that the integrity of your lipid film is paramount for downstream applications, from forming stable liposomes to conducting biophysical studies.
Residual solvents can drastically alter the physical properties, stability, and performance of lipid membranes[1]. This guide is structured to walk you through the entire process, from initial film formation to analytical verification of solvent removal, ensuring your experiments are built on a solid, solvent-free foundation.
Part 1: The Core Problem - Why is Residual Solvent a Critical Issue?
Q1: I've evaporated the solvent with a nitrogen stream until it's visibly dry. Isn't that enough?
A: While drying under a stream of inert gas (nitrogen or argon) is an excellent first step for removing the bulk solvent, it is often insufficient for complete removal[1]. Organic solvents, particularly chloroform, can become trapped within the lipid matrix as it transitions from a solution to a film[1]. This is because the lipid molecules begin to self-assemble, physically entrapping solvent molecules. These residual amounts can:
-
Alter Membrane Fluidity: Solvents can act as "spacers" between lipid molecules, artificially increasing membrane fluidity and lowering the phase transition temperature (Tm).
-
Impact Vesicle Formation: The presence of residual solvent can lead to inconsistencies in liposome size, lamellarity, and stability during hydration[2].
-
Introduce System Toxicity: For cell-based assays or in-vivo applications, residual solvents like chloroform are cytotoxic and must be removed to levels that pose no health risk[2].
A study on lecithin films highlighted that simple vacuum drying can be unpredictable, making rigorous and validated drying protocols essential for consistent, solvent-free results[3]. Therefore, a secondary, more robust drying step under high vacuum is considered mandatory for achieving reproducible experimental outcomes[1].
Part 2: Experimental Workflow & Protocols
This section details the standard workflow for preparing a solvent-free C12 sphingomyelin film.
Caption: Workflow for preparing solvent-free C12 sphingomyelin films.
Q2: What is the best method for primary solvent removal?
A: The best method depends on your sample volume. The goal is to create a thin, uniform lipid film on the surface of the glass vial to maximize the surface area for the subsequent high-vacuum drying step[4].
-
For Small Volumes (< 1 mL): A gentle stream of dry, inert gas (nitrogen or argon) is effective.[5]
-
For Larger Volumes (> 1 mL): Rotary evaporation (rotovap) is the preferred method. It efficiently removes solvent while depositing a thin lipid film on the walls of a round-bottom flask.[4][6]
| Method | Recommended Volume | Key Parameters |
| Nitrogen/Argon Stream | < 1 mL | Gas flow should be gentle to avoid splashing. Warm the vessel in hand to counteract evaporative cooling.[5] |
| Rotary Evaporation | > 1 mL | Water bath: 30-40°C. Rotation: 150-200 rpm. Use a condenser to trap evaporated solvent.[6] |
Q3: What are the critical parameters for the high-vacuum drying step?
A: This is the most crucial step for removing trapped solvent molecules. After primary removal, the lipid film should be placed under a high vacuum.
Protocol 1: High-Vacuum Desiccation of C12 Sphingomyelin Film
-
Preparation: Ensure your lipid film is thin and evenly distributed at the bottom of a glass vial or flask suitable for vacuum.
-
Connection to Vacuum: Securely attach the vessel to a high-vacuum pump (e.g., a vacuum manifold or Schlenk line). A "house vacuum" is generally not sufficient[7].
-
Applying Vacuum: Gradually open the valve to the vacuum pump. A vacuum of < 1000 mTorr is recommended[1].
-
Drying Duration:
-
Releasing Vacuum: Before removing the sample, release the vacuum by backfilling the system with an inert gas like nitrogen or argon. This prevents atmospheric moisture and oxygen from coming into contact with the dry, potentially sensitive, lipid[5].
Q4: When should I consider lyophilization instead of vacuum desiccation?
A: Lyophilization (freeze-drying) is an excellent alternative, particularly if you are starting with a solvent that has a high freezing point and is amenable to sublimation, such as cyclohexane or tertiary butanol[4]. It produces a porous, fluffy white powder that is often easier to hydrate than a thin film[7].
Protocol 2: Lyophilization of C12 Sphingomyelin
-
Initial Film Formation: After dissolving the C12 Sphingomyelin in a primary solvent like chloroform, remove it completely as described previously[7].
-
Re-suspension: Re-suspend the dried lipid film in a lyophilization-friendly solvent like cyclohexane[7][8].
-
Freezing: Rapidly freeze the solution by placing the container in a dry ice/acetone bath or on a block of dry ice until it is solidly frozen[7].
-
Lyophilization: Quickly place the frozen sample on a high-vacuum lyophilizer. The sample must remain frozen throughout the process. If it begins to thaw, the vacuum is not strong enough[7][8].
-
Completion: Lyophilization is complete when the sample is a dry, white powder and the vial no longer feels cold to the touch. This can take several hours to a few days depending on the volume[7].
Part 3: Troubleshooting & Verification
Caption: Troubleshooting logic for incomplete solvent removal.
Q5: My "dried" C12 sphingomyelin film looks like a waxy or oily residue, not a uniform film. What went wrong?
A: This is a classic sign of incomplete solvent removal. The waxy appearance indicates that enough solvent is present to partially fluidize the lipids[5].
-
Immediate Action: Place the sample back under high vacuum for an extended period (e.g., an additional 12-24 hours)[1].
-
Root Cause Analysis:
-
Poor Vacuum: Your vacuum system may not be reaching a low enough pressure. Check for leaks and ensure the pump is functioning correctly.
-
Thick Film: If the initial lipid solution was too concentrated or not spread evenly, solvent can get trapped deep within the film. In the future, use a larger vessel or less material to create a thinner film.
-
Q6: I followed all the steps, but my liposome preparations are inconsistent. Could residual solvent be the cause?
A: Absolutely. This is a more subtle but common consequence of residual solvent. Even amounts that are not visually or olfactorily obvious can impact self-assembly during hydration[1]. The hydration protocol itself is also critical for sphingomyelin, which can form different morphologies depending on the conditions[9].
-
Troubleshooting Step 1: As a first measure, standardize your drying procedure to an overnight desiccation under high vacuum for all samples to eliminate that variable.
-
Troubleshooting Step 2: Review your hydration protocol. Hydration should occur using a buffer heated above the phase transition temperature (Tm) of the lipid to ensure proper formation of lamellar structures[7]. For brain sphingomyelin, this is around 35°C[9].
Q7: How can I be certain all the solvent is removed?
A: For routine research, physical checks are usually sufficient. When the vial is at ambient temperature and there is no solvent odor upon opening, the film is typically considered dry[6][7].
However, for pharmaceutical development, quality control, or when troubleshooting persistent issues, quantitative analytical methods are required. The gold standard for this is Headspace Gas Chromatography (HS-GC) .[2] This technique is extremely sensitive and can quantify volatile organic compounds (solvents) trapped in the solid lipid matrix. Methodologies for this are well-established, such as those outlined in USP <467> for residual solvents[10]. Other methods like HPLC can also be used for the analysis of sphingomyelin itself.[11][12]
References
-
Liposome Residual Solvent Analysis - CD Formulation. (cd-formulation.com) [Link]
-
How to Dry Lipid Extracts - Organomation. (organomation.com) [Link]
-
The removal of chloroform from lipid film by vacuum drying is... - ResearchGate. (researchgate.net) [Link]
-
The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics - PMC. (ncbi.nlm.nih.gov) [Link]
-
Optimisation of residual solvent-free liposomal formulations for cannabidiol and Δ9-Tetrahydrocannabinol by green processing - Murdoch University - Research Portal. (researchportal.murdoch.edu.au) [Link]
-
Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method - PMC. (ncbi.nlm.nih.gov) [Link]
-
ANALYSIS OF LIPIDS. (foodscience.psu.edu) [Link]
-
(PDF) The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics - ResearchGate. (researchgate.net) [Link]
-
Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC. (ncbi.nlm.nih.gov) [Link]
-
Analytical methods for residual solvents determination in pharmaceutical products. (researchgate.net) [Link]
-
Freeze Drying of Polymer Nanoparticles and Liposomes Exploiting Different Saccharide-Based Approaches - MDPI. (mdpi.com) [Link]
-
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (researchgate.net) [Link]
-
Sphingomyelin Slows Interfacial Hydrogen-bonding Dynamics in Lipid Membranes - ChemRxiv. (chemrxiv.org) [Link]
-
Morphological Transitions of Brain Sphingomyelin Are Determined by the Hydration Protocol: Ripples Re-Arrange in Plane, and Sponge-Like Networks Disintegrate Into Small Vesicles - PubMed. (pubmed.ncbi.nlm.nih.gov) [Link]
-
Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC. (ncbi.nlm.nih.gov) [Link]
-
Vacuum Desiccation | Journal of Biotechnology and Biomedical Science - Open Access Pub. (openaccesspub.org) [Link]
-
Behavior of sphingomyelin and ceramide in a tear film lipid layer model - ResearchGate. (researchgate.net) [Link]
-
Sphingomyelin Assay Kit - Cell Biolabs, Inc.. (cellbiolabs.com) [Link]
-
(PDF) Improving Stability of Tear Film Lipid Layer via Concerted Action of Two Drug Molecules: A Biophysical View - ResearchGate. (researchgate.net) [Link]
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. Liposome Residual Solvent Analysis - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. organomation.com [organomation.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 9. Morphological transitions of brain sphingomyelin are determined by the hydration protocol: ripples re-arrange in plane, and sponge-like networks disintegrate into small vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 12. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing sonication time for C12 sphingomyelin liposome size distribution
Technical Support Center: C12 Sphingomyelin Liposome Optimization
Subject: Protocol Optimization for Size Distribution (PDI) in N-lauroyl-D-erythro-sphingosylphosphorylcholine (C12 Sphingomyelin) Liposomes.
Introduction: The C12 Sphingomyelin Challenge
You are likely working with C12 Sphingomyelin (C12 SM) to exploit its specific domain-forming properties or its lower phase transition temperature (
Unlike standard Egg Sphingomyelin (
-
The Fluidity Trap: It may appear fluid at room temperature, leading researchers to skip necessary heating steps, resulting in heterogeneous hydration.
-
The Fragility Risk: Because it is a shorter-chain lipid, it forms less stable bilayers than C16/C18 SM, making it more susceptible to disruption and micellization if over-sonicated.
This guide provides a self-validating workflow to optimize your sonication time for a Polydispersity Index (PDI)
Module 1: The Optimization Workflow
Do not rely on a fixed time (e.g., "sonicate for 10 minutes"). Sonicator power output varies by tip erosion, model, and volume. You must perform a Time-Sweep Experiment .
Step 1: Preparation Parameters
| Parameter | Recommendation | Scientific Rationale |
| Lipid Concentration | 5--10 mg/mL | Lower concentrations (<2 mg/mL) risk micellization during high-energy sonication. Higher concentrations (>20 mg/mL) require excessive energy. |
| Hydration Temp | 35°C | Even though C12 SM |
| Buffer | PBS or HBS (pH 7.4) | Avoid high salt (>150mM) initially, as it shields headgroup repulsion and promotes aggregation. |
| Sonication Type | Probe (Tip) | Bath sonication is too inconsistent for strict PDI control in SM formulations. |
Step 2: The Time-Sweep Protocol
-
Hydrate: Create a lipid film and hydrate at 35°C for 30 minutes with agitation. You now have Multilamellar Vesicles (MLVs).[1][2]
-
Setup: Place the vial in an ice-water bath. Crucial: The sample temperature must not drop below 20°C (risk of phase separation) or exceed 45°C (degradation). Target: 25--30°C.
-
Pulse Sequence: Set the probe to 30% Amplitude . Use a pulse cycle: 10 seconds ON / 10 seconds OFF .
-
Sampling: Sonicate for a total ON-time of 30s, 60s, 90s, 120s, 180s, and 300s.
-
Aliquot: At each interval, pause and remove 50 µL. Dilute immediately for Dynamic Light Scattering (DLS).
Step 3: Data Visualization (Expected Outcome)
You are looking for the "Plateau Point" where size stabilizes, but PDI has not yet spiked due to titanium contamination or lipid degradation.
| Time (ON-Time) | Z-Average (nm) | PDI | Interpretation |
| 0s (MLV) | >800 nm | 0.8 | Heterogeneous MLVs. |
| 30s | 400 nm | 0.5 | Breaking down MLVs. |
| 60s | 150 nm | 0.3 | Approaching unilamellarity. |
| 90s | 95 nm | 0.15 | OPTIMAL WINDOW. |
| 120s | 92 nm | 0.14 | OPTIMAL WINDOW. |
| 300s | 88 nm | 0.25 | Over-processing. Re-aggregation or Ti shedding. |
Module 2: Visualization of Logic
The following diagram illustrates the decision-making process during the optimization workflow.
Caption: Workflow logic for optimizing sonication duration while monitoring temperature and PDI limits.
Module 3: Troubleshooting Guide (Q&A)
Q1: My PDI is consistently high (>0.3) even after 10 minutes of sonication. Why? A: This is likely due to "The Plateau of Inefficiency." If the amplitude is too low, you are not generating enough cavitation energy to break the MLVs, no matter how long you sonicate.
-
Fix: Increase amplitude by 10%.
-
Check: Ensure you are above the
. For C12 SM, if you are sonicating in an aggressive ice bath, the sample temperature might drop below 15°C. Lipids in the gel phase do not rearrange into SUVs effectively; they fracture into jagged fragments. Keep the sample at ~25--30°C.
Q2: The sample turned slightly grey or cloudy after sonication. A: This is Titanium Shedding . Probe tips erode over time. The grey color is titanium dust, which interferes with DLS (scattering light wildly) and biological assays.
-
Fix: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the titanium. The liposomes will remain in the supernatant.
-
Prevention: Reduce continuous "ON" time and polish/replace the probe tip.
Q3: I see a bimodal distribution (two peaks) on the DLS. A: You have a mixture of SUVs (Small Unilamellar Vesicles) and MLVs (Multilamellar Vesicles) . This indicates insufficient energy input.
-
Fix: Extend the sonication time or use an extruder (100 nm pore) after a short sonication burst. The sonication disrupts the large MLVs, making extrusion easier and more uniform.
Module 4: Frequently Asked Questions (FAQ)
Q: Why use C12 Sphingomyelin instead of C16 (Egg/Palmitoyl)?
A: C12 SM has a shorter acyl chain (12 carbons), leading to a lower packing parameter and a lower
Q: Can I use a bath sonicator instead of a probe? A: Only for small volumes and if you accept higher PDI (0.2--0.4). Bath sonicators have uneven energy distribution (standing waves). For critical size distribution (PDI < 0.1), probe sonication or extrusion is required [2].
Q: Does sonication oxidize the C12 SM?
A: C12 SM is saturated (
References
-
Lapinski, M. M., et al. (2007). Comparison of liposomes formed by sonication and extrusion: Rotational diffusion of encapsulated L-lactate dehydrogenase. Langmuir. [Link]
-
Maulucci, G., et al. (2016). Phase separation in the plasma membrane of living cells. (Contextualizing C12 vs C16 behavior). Biophysical Journal. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of Synthetic C12 Sphingomyelin
This guide provides an in-depth technical analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of synthetic C12 sphingomyelin (N-lauroyl-D-erythro-sphingosylphosphorylcholine). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices. We will explore not only the detailed analysis of ¹H and ¹³C NMR spectra but also provide a comparative overview with alternative analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to offer a holistic understanding of the characterization of this important lipid molecule.
Introduction: The Significance of C12 Sphingomyelin
Sphingomyelins, a class of sphingolipids, are major components of animal cell membranes and are particularly abundant in the myelin sheath of nerve cells. Their structure, featuring a ceramide core (a sphingoid base linked to a fatty acid) and a phosphocholine headgroup, allows them to play crucial roles in membrane structure, signal transduction, and cell-cell recognition. Synthetic sphingomyelins, such as the C12 analogue with a lauroyl (C12) acyl chain, are invaluable tools in biomedical research. They serve as standards in "sphingolipidomic" analyses and are used to investigate the biophysical properties of membranes and the pathogenesis of diseases related to lipid metabolism.[1][2]
The precise structural characterization of these synthetic lipids is paramount to ensure their purity and to validate their use in experimental models. NMR spectroscopy stands as a uniquely powerful, non-destructive technique for the complete structural assignment of complex organic molecules like C12 sphingomyelin in solution.[3][4]
Experimental Methodology: A Validated Approach to NMR Analysis
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols are designed to yield high-resolution spectra amenable to detailed structural interpretation.
Sample Preparation for Solution-State NMR
The amphipathic nature of sphingomyelin presents a challenge for NMR analysis in a single solvent. In aqueous solutions, they tend to form aggregates such as micelles or liposomes, which leads to significant line broadening in the NMR spectrum, obscuring crucial structural details. Conversely, they are poorly soluble in purely nonpolar organic solvents. A common and effective strategy is to use a mixed solvent system, typically a mixture of deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD). This combination disrupts intermolecular hydrogen bonding and aggregation, allowing for the analysis of the monomeric species.
Protocol:
-
Dissolution: Accurately weigh 1-5 mg of synthetic C12 sphingomyelin.
-
Solvent Preparation: Prepare a solvent mixture of CDCl₃ and CD₃OD, typically in a ratio ranging from 2:1 to 4:1 (v/v). The optimal ratio may require some empirical determination to achieve both complete dissolution and sharp spectral lines.
-
Sample Formulation: Dissolve the C12 sphingomyelin in 0.6-0.7 mL of the prepared deuterated solvent mixture directly in a clean, dry NMR tube.
-
Homogenization: Gently vortex the sample to ensure complete dissolution. A brief sonication in a water bath can aid in dissolving the lipid if necessary.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
High-field NMR spectrometers (≥400 MHz for ¹H) are recommended to achieve optimal signal dispersion, which is critical for resolving the many overlapping signals in the lipid's aliphatic chains.
Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with single lines for each unique carbon.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments are essential for unambiguous signal assignment. Standard-issue pulse programs available on most modern spectrometers can be used. The number of scans and resolution in the indirect dimension should be optimized to achieve good signal-to-noise and clear correlations within a reasonable experiment time.
-
In-Depth Spectral Analysis of C12 Sphingomyelin
¹H NMR Spectrum: A Proton-by-Proton Examination
The proton NMR spectrum of C12 sphingomyelin can be divided into several characteristic regions:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~0.88 | Triplet | Terminal CH₃ (Lauroyl & Sphingosine Chains) | Typical chemical shift for terminal methyl groups in long alkyl chains. |
| ~1.25 | Broad Multiplet | -(CH₂)n- (Lauroyl & Sphingosine Chains) | Overlapping signals from the numerous methylene groups in the aliphatic chains. |
| ~1.60 | Multiplet | β-CH₂ (Lauroyl Chain) | Methylene group adjacent to the carbonyl group. |
| ~2.20 | Triplet | α-CH₂ (Lauroyl Chain) | Methylene group directly attached to the amide carbonyl, deshielded. |
| ~3.25 | Singlet | -N⁺(CH₃)₃ (Choline) | The nine equivalent protons of the trimethylammonium group give a characteristic sharp singlet. |
| ~3.60 | Multiplet | -CH₂-N⁺- (Choline) | Methylene group adjacent to the positively charged nitrogen. |
| ~3.80-4.30 | Multiplets | H1, H2, H3 (Sphingosine), -CH₂-O-P (Choline) | Complex overlapping region containing protons of the sphingosine backbone and the choline headgroup. 2D NMR is essential for deconvolution. |
| ~5.40-5.80 | Multiplets | H4, H5 (Sphingosine) | Olefinic protons of the trans double bond in the sphingosine backbone. |
| ~7.00 | Doublet | -NH- (Amide) | The amide proton, its chemical shift and multiplicity can be influenced by solvent and hydrogen bonding. |
¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum offers a clearer view of the carbon framework, with each unique carbon atom giving a distinct signal.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.1 | Terminal CH₃ (Lauroyl & Sphingosine Chains) | Characteristic upfield signal for terminal methyl carbons. |
| ~22.7-36.8 | -(CH₂)n- (Lauroyl & Sphingosine Chains) | Aliphatic methylene carbons, with some dispersion based on proximity to functional groups. |
| ~54.2 | -N⁺(CH₃)₃ (Choline) | The three equivalent methyl carbons of the choline headgroup. |
| ~59.3 | -CH₂-O-P (Choline) | Choline methylene carbon attached to the phosphate group. |
| ~66.5 | -CH₂-N⁺- (Choline) | Choline methylene carbon adjacent to the nitrogen. |
| ~50-75 | C1, C2, C3 (Sphingosine) | Carbons of the sphingosine backbone, in a region typical for carbons bearing hydroxyl and amino groups. |
| ~128-135 | C4, C5 (Sphingosine) | Olefinic carbons of the sphingosine double bond. |
| ~174 | C=O (Amide) | Carbonyl carbon of the lauroyl amide linkage. |
The Power of 2D NMR: Unambiguous Assignments
Given the significant signal overlap, particularly in the ¹H NMR spectrum, two-dimensional (2D) NMR experiments are indispensable for a complete and accurate assignment.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system. This is invaluable for tracing the connectivity of protons along the lauroyl and sphingosine aliphatic chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the less ambiguous proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, for example, linking the α-CH₂ protons of the lauroyl chain to the amide carbonyl carbon.
Comparative Analysis with Alternative Techniques
While NMR provides unparalleled detail for structural elucidation in solution, a comprehensive characterization often involves complementary techniques.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. For C12 sphingomyelin, electrospray ionization (ESI) is a commonly used soft ionization technique.
-
Performance: ESI-MS would readily show the protonated molecule [M+H]⁺ for C12 sphingomyelin (C₃₅H₇₁N₂O₆P, exact mass: 646.5050). High-resolution mass spectrometry can confirm the elemental formula with high accuracy.
-
Supporting Data: Tandem MS (MS/MS) is particularly powerful. Fragmentation of the [M+H]⁺ ion typically yields characteristic product ions. A prominent fragment at m/z 184 corresponds to the phosphocholine headgroup. Another key fragment at m/z 264 is indicative of the sphingosine backbone.[1][5] The neutral loss of the lauroyl group can also be observed.
-
Comparison with NMR: MS is significantly more sensitive than NMR, requiring much less sample. However, it does not provide the detailed information about the 3D structure and conformational dynamics in solution that NMR does. MS is excellent for confirming identity and for quantification, while NMR is superior for de novo structural elucidation and stereochemical analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of functional groups within a molecule, providing a characteristic "fingerprint."
-
Performance: An Attenuated Total Reflectance (ATR)-FTIR spectrum of C12 sphingomyelin would display several key absorption bands.
-
Supporting Data:
-
~3300 cm⁻¹ (broad): O-H and N-H stretching vibrations, indicative of the hydroxyl and amide groups.
-
~2920 and ~2850 cm⁻¹ (strong): Asymmetric and symmetric C-H stretching of the methylene groups in the aliphatic chains.
-
~1645 cm⁻¹ (strong): Amide I band (C=O stretching) of the amide linkage.
-
~1545 cm⁻¹ (medium): Amide II band (N-H bending and C-N stretching).
-
~1240 and ~1090 cm⁻¹ (strong): Asymmetric and symmetric stretching of the phosphate group (PO₂⁻).[4][6]
-
-
Comparison with NMR: FTIR is a rapid and relatively inexpensive technique that provides a quick confirmation of the presence of key functional groups. It is particularly useful for studying intermolecular interactions, such as hydrogen bonding, in different states (e.g., solid vs. solution). However, it does not provide the atom-level connectivity and detailed structural information that NMR offers.
Conclusion: An Integrated Approach to Characterization
The structural verification of synthetic C12 sphingomyelin is most robustly achieved through an integrated analytical approach. NMR spectroscopy, with its suite of 1D and 2D techniques, stands as the cornerstone for unambiguous structural elucidation and stereochemical confirmation in solution. It provides a level of detail that is unmatched by other techniques.
Mass spectrometry serves as an essential complementary tool, offering high-sensitivity confirmation of molecular weight and elemental composition, as well as characteristic fragmentation patterns that verify key structural motifs. FTIR spectroscopy provides a rapid and valuable confirmation of functional groups and can offer insights into the solid-state packing and hydrogen-bonding network of the molecule.
For the researcher or drug development professional, relying on this multi-technique approach ensures the highest level of confidence in the identity, purity, and structural integrity of synthetic sphingomyelins, thereby underpinning the validity of subsequent biological and biophysical studies.
References
-
LIPID MAPS® Structure Database (LMSD). N-lauroyl-D-erythro-Sphingosylphosphorylcholine. [Link]
- Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224.
- Han, X., & Gross, R. W. (2005). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 46(1), 194-203.
- Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., ... & Merrill Jr, A. H. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 836-845.
-
Probing Biochemical Differences in Lipid Components of Human Cells by Means of ATR-FTIR Spectroscopy. MDPI. (2023). [Link]
- Han, X., & Gross, R. W. (2000). Structural determination of sphingomyelin by tandem mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(5), 437-449.
-
A DFT study of infrared spectrum of sphingomyelin lipid molecule with calcium cation. Sanibel Symposium. (2005). [Link]
-
Mass Spectrometry of Lipids and Glycoconjugates. [Link]
-
ATR-FTIR spectra of sphingolipids from 3500 to 2800 cm −1 and 1800 to 600 cm −1. ResearchGate. (2023). [Link]
-
Assignment of 1H-NMR spectra. University of Calgary. [Link]
-
A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. MDPI. (2023). [Link]
-
13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]
-
N-LAUROYL-D-ERYTHRO-SPHINGOSINE. gsrs. [Link]
-
The spectrum of sphingomyelin measured by ATR-FTIR and mid-IR PAM. ResearchGate. (2022). [Link]
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- 1. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. N-Lauroyl-D-erythro-sphingosine | C30H59NO3 | CID 5283562 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of C12 Sphingomyelin as a Biomarker in Sphingolipid Metabolism Disorders
This guide provides an in-depth technical comparison and validation framework for C12 Sphingomyelin (SM) as a potential biomarker for sphingolipid metabolism disorders. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a trustworthy and authoritative resource for your research.
The Critical Role of Biomarkers in Sphingolipid Storage Disorders
Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in cell growth, differentiation, and apoptosis.[1] Genetic defects in the enzymatic pathways that regulate sphingolipid metabolism lead to a class of over 70 devastating conditions known as Lysosomal Storage Disorders (LSDs).[2][3] These disorders are characterized by the pathological accumulation of specific lipids within lysosomes, leading to a wide spectrum of clinical manifestations, from neurodegeneration to organ failure.[4][5]
An ideal biomarker in this field should be a readily measurable analyte that reflects the presence and extent of a biological process linked to the clinical outcome of a specific disease.[3][6] Such markers are indispensable for early diagnosis, monitoring disease progression, and, crucially, for assessing the efficacy of therapeutic interventions like enzyme replacement therapy (ERT).[5][6] While several biomarkers have been identified, the search for more sensitive, specific, and early-stage indicators remains a priority. This guide explores the potential of a specific sphingomyelin species, C12 SM (d18:1/12:0), in this critical context.
The Biochemical Landscape: A Primer on Sphingolipid Metabolism
To understand why a specific sphingomyelin might be a valuable biomarker, we must first visualize its place in the broader metabolic context. Sphingolipid metabolism is a complex network of interconnected pathways. Ceramide sits at the heart of this network and can be synthesized through several routes, including the de novo pathway, the salvage pathway, and through the hydrolysis of sphingomyelin.[7][8]
A deficiency in a specific lysosomal hydrolase disrupts this pathway, causing the upstream substrate to accumulate. For instance:
-
Acid Sphingomyelinase Deficiency (ASMD) , leading to Niemann-Pick disease types A and B, results in the accumulation of sphingomyelin.[9][10]
-
β-Glucocerebrosidase Deficiency , the cause of Gaucher disease, leads to the buildup of glucocerebroside and its deacylated form, glucosylsphingosine.[11]
-
α-Galactosidase A Deficiency , which causes Fabry disease, results in the accumulation of globotriaosylceramide (Gb3) and its derivative, globotriaosylsphingosine.[12][13]
Caption: Simplified Sphingolipid Metabolic Pathway.
Comparative Analysis: C12 SM vs. Established Biomarkers
The current gold-standard biomarkers for the most common sphingolipidoses are typically the deacylated forms of the primary storage lipids, known as lyso-sphingolipids. Their diagnostic power comes from being highly sensitive and specific.[14] For example, lysosphingomyelin (lyso-SM) is a key biomarker for ASMD (Niemann-Pick A/B).[9][14]
While total sphingomyelin levels in plasma often show overlap between healthy controls and Niemann-Pick patients, specific lyso-sphingolipid species are dramatically elevated with no such overlap, making them superior diagnostic tools.[9] The investigation into C12 SM follows a similar logic: analyzing specific acyl-chain variants of the accumulating substrate may offer enhanced specificity or reveal correlations with disease severity that total levels might obscure.
The table below compares the established biomarkers with the potential performance of C12 SM, which requires clinical validation.
| Biomarker | Associated Disorder | Matrix | Role | Key Advantages | Key Limitations |
| Lyso-Gb1 (Glucosylsphingosine) | Gaucher Disease | Plasma, Dried Blood Spots (DBS) | Diagnostic, Monitoring | High sensitivity & specificity; correlates with disease severity.[15] | - |
| Lyso-Gb3 (Globotriaosylsphingosine) | Fabry Disease | Plasma, Urine, DBS | Diagnostic, Monitoring | Highly elevated in males; useful for diagnosis and monitoring therapy.[12] | Can be in the normal range for some female carriers.[2] |
| Lyso-SM (Lysosphingomyelin) | Niemann-Pick (ASMD) | Plasma, DBS | Diagnostic, Monitoring | Highly sensitive and specific with no overlap with normal controls.[9][14] | - |
| C12 SM (d18:1/12:0) | Niemann-Pick (ASMD) (Hypothesized) | Plasma, DBS, Tissues | Exploratory | May offer insights into specific metabolic dysregulation; potential for fine-tuned monitoring. | Lacks clinical validation; diagnostic sensitivity and specificity are unknown. |
Experimental Validation Workflow: Quantifying C12 SM
Validating C12 SM requires a robust, sensitive, and specific analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such lipidomic analyses, offering precise quantification of individual lipid species.[16][17]
Caption: LC-MS/MS Workflow for C12 SM Quantification.
Detailed Protocol: C12 SM Quantification from Human Plasma
This protocol outlines a self-validating system for the precise measurement of C12 SM. The causality behind using an internal standard is to correct for variations in sample extraction efficiency and instrument response, which is critical for trustworthy quantification.
1. Materials and Reagents:
-
Human plasma (collected in K2-EDTA tubes)
-
C12 Sphingomyelin (d18:1/12:0) analytical standard
-
C12 Sphingomyelin-d9 (isotopically labeled internal standard)
-
HPLC-grade Chloroform, Methanol, Water
-
0.1% Formic Acid in Acetonitrile (Mobile Phase B)
-
0.1% Formic Acid in Water (Mobile Phase A)
2. Sample Preparation (Folch Extraction):
- Rationale: The Folch method uses a chloroform/methanol mixture to efficiently partition lipids from the aqueous components of plasma, ensuring a clean extract for analysis.[17]
- Thaw plasma samples on ice.
- To 50 µL of plasma, add 10 µL of the internal standard solution (C12 SM-d9 at 1 µg/mL).
- Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes.
- Centrifuge at 2,000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase using a glass Pasteur pipette.
- Dry the extract under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid film in 100 µL of 1:1 (v/v) methanol:chloroform for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Rationale: HPLC separates the complex lipid mixture before it enters the mass spectrometer. Tandem MS (MS/MS) then provides two levels of mass filtering (parent ion and fragment ion), which confers exceptional specificity for the target analyte.
- HPLC System: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phases: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Run a linear gradient from 60% B to 100% B over 10 minutes.
- Injection Volume: 5 µL.
- Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
- Detection: Use Multiple Reaction Monitoring (MRM).
- C12 SM Transition: Monitor the transition from the parent ion (precursor) to a specific fragment ion (product). For sphingomyelins, the characteristic product ion is m/z 184.1 (phosphocholine headgroup).
- Internal Standard Transition: Monitor the corresponding transition for C12 SM-d9.
4. Data Analysis and Validation:
- Integrate the peak areas for both the C12 SM and the C12 SM-d9 internal standard.
- Calculate the ratio of the C12 SM peak area to the internal standard peak area.
- Quantify the concentration of C12 SM by comparing this ratio to a standard curve generated from analytical standards of known concentrations.
- Perform validation by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to established laboratory standards.
Conclusion and Future Directions
While established biomarkers like lyso-Gb1 and lyso-SM have revolutionized the diagnosis of Gaucher and Niemann-Pick diseases, the field of lipidomics continues to reveal deeper layers of metabolic dysregulation.[15][18][19] The validation of specific sphingomyelin species, such as C12 SM, represents the next logical step in refining our diagnostic and monitoring toolkit.
The primary advantage of exploring C12 SM lies in the potential for increased specificity and a more nuanced understanding of disease pathophysiology. However, its clinical utility is currently hypothetical and requires rigorous validation. The workflows and comparative data presented in this guide provide a robust framework for researchers to undertake this validation. Future studies should focus on analyzing C12 SM levels across large, well-characterized patient cohorts to establish its diagnostic sensitivity and specificity, and to determine its correlation with clinical severity and response to therapy. The ultimate goal is to integrate these novel, specific biomarkers into multi-analyte panels that can provide a comprehensive and precise picture of an individual patient's disease state.
References
-
Aerts, J. M. F. G., et al. (2008). Biomarkers in the diagnosis of lysosomal storage disorders: proteins, lipids, and inhibodies. Journal of Inherited Metabolic Disease. Available at: [Link]
-
Platt, F. M. (2020). Biomarkers for Lysosomal Storage Disorders with an Emphasis on Mass Spectrometry. International Journal of Molecular Sciences. Available at: [Link]
-
Aerts, J. M. F. G., et al. (2005). Biomarkers in lysosomal storage diseases: a review. Orphanet Journal of Rare Diseases. Available at: [Link]
-
Hammad, S. M., et al. (2019). Sphingolipids as Biomarkers of Disease. Advances in Experimental Medicine and Biology. Available at: [Link]
-
van Eijk, M., et al. (2021). Sphingolipids as prognostic biomarkers of neurodegeneration, neuroinflammation, and psychiatric diseases and their emerging role in lipidomic investigation methods. Journal of Neuroinflammation. Available at: [Link]
-
Polo, G., et al. (2025). Biomarkers in the diagnosis of lysosomal storage disorders: Proteins, lipids, and inhibodies. ResearchGate. Available at: [Link]
-
Kim, D. H., et al. (2012). Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Bódi, I., et al. (2016). Biomarkers in Lysosomal Storage Diseases. Semantic Scholar. Available at: [Link]
-
Riquelme-Guzmán, C., et al. (2022). Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. Frontiers in Endocrinology. Available at: [Link]
-
Al-Dalahmah, O., et al. (2022). Clinical Sphingolipids Pathway in Parkinson's Disease: From GCase to Integrated-Biomarker Discovery. International Journal of Molecular Sciences. Available at: [Link]
-
Kim, D. H., et al. (2012). Sphingomyelin quantification procedure and the HPLC chromatogram. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2025). Exploring sphingolipid metabolism-related biomarkers for Parkinson's disease: a transcriptomic analysis. Frontiers in Neurology. Available at: [Link]
-
Geberhiwot, T., et al. (2018). Consensus clinical management guidelines for Niemann-Pick disease type C. Orphanet Journal of Rare Diseases. Available at: [Link]
-
Aerts, J. M. F. G., et al. (2014). Gaucher disease and Fabry disease: new markers and insights in pathophysiology for two distinct glycosphingolipidoses. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
-
Riquelme-Guzmán, C., et al. (2022). Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. Frontiers in Endocrinology. Available at: [Link]
-
Casazza, K. (2025). Biomarker Validation in Niemann-Pick Disease Type C. YouTube. Available at: [Link]
-
Riquelme-Guzmán, C., et al. (2025). Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. Frontiers in Endocrinology. Available at: [Link]
-
Vanier, M. T., & Caillaud, C. (1996). [Gaucher's and Fabry's diseases: biochemical and genetic aspects]. Pathologie Biologie. Available at: [Link]
-
Jiang, X., et al. (2013). Identification of Niemann-Pick C1 disease biomarkers through sphingolipid profiling. Journal of Lipid Research. Available at: [Link]
-
Salvayre, R., et al. (1985). Sphingomyelinases and Niemann-Pick disease. Biochimie. Available at: [Link]
-
Bartke, N., & Hannun, Y. A. (2023). The Dark Side of Sphingolipids: Searching for Potential Cardiovascular Biomarkers. International Journal of Molecular Sciences. Available at: [Link]
-
Maxfield, F. R. (2014). Lysosphingolipids and sphingolipidoses: psychosine in Krabbe disease. The FEBS Journal. Available at: [Link]
-
Greenwood Genetic Center. (2024). Lysosomal Storage Disorders: Gaucher and Fabry Disease. Greenwood Genetic Center. Available at: [Link]
-
de Oliveira, G. S. F., et al. (2022). What should rheumatologists know about Gaucher disease and Fabry disease? Connecting the dots for an overview. Advances in Rheumatology. Available at: [Link]
-
Leliaert, M., et al. (2025). High-Resolution Mass Spectrometry Method for Targeted Screening and Monitoring of Fabry, Gaucher and ASMD Using Dried Blood Spots and Capitainers: Impact of Sample Matrix on Measurement Results. International Journal of Molecular Sciences. Available at: [Link]
-
Abed Rabbo, M., et al. (2021). Sphingolipid lysosomal storage diseases: from bench to bedside. Lipids in Health and Disease. Available at: [Link]
-
Hawkins-Salsbury, J. A., et al. (2013). Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture. Journal of Lipid Research. Available at: [Link]
-
Nair, S., et al. (2020). Value of Glucosylsphingosine (Lyso-Gb1) as a Biomarker in Gaucher Disease: A Systematic Literature Review. International Journal of Molecular Sciences. Available at: [Link]
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Comparative Guide: Differential Scanning Calorimetry (DSC) of C12 Sphingomyelin Bilayers
Executive Summary
N-lauroyl-D-erythro-sphingosylphosphorylcholine (C12 SM) represents a critical biophysical tool for membrane researchers. Unlike its biologically abundant counterparts (C16 Palmitoyl SM,
This guide provides a technical comparison of C12 SM against key alternatives (DLPC and C16 SM), establishing why C12 SM is the superior model for isolating backbone-driven thermodynamic stability from chain-length driven van der Waals forces .
Part 1: Thermodynamic Profile & Comparative Analysis
The power of DSC lies in its ability to quantify the enthalpy of transition (
Comparative Thermodynamic Data
| Lipid System | Acyl Chain | Backbone | Biophysical Significance | ||
| C12 SM (N-lauroyl) | 12:0 | Sphingosine | ~26.0 °C | ~6.5 | The "Sphingomyelin Effect": High |
| DLPC (12:0 PC) | 12:0 | Glycerol | -2.0 °C | ~3.0 | Control: Shows baseline stability of C12 chains without H-bonding backbone. |
| C16 SM (Palmitoyl) | 16:0 | Sphingosine | 41.3 °C | ~9.0 | Standard: Biological baseline. High |
Technical Analysis[1][2]
-
The Backbone Effect (C12 SM vs. DLPC): Despite having identical C12 acyl chain lengths, C12 SM melts nearly 28°C higher than DLPC. This massive thermal stabilization is caused by the interfacial hydrogen bond network . The amide group and the 3-OH group on the sphingosine backbone act as H-bond donors/acceptors, creating a "tight belt" at the membrane interface that resists thermal disruption. DLPC, lacking these donors, relies solely on weak van der Waals forces between short chains, resulting in a fluid phase below freezing.
-
The Chain Length Effect (C12 SM vs. C16 SM): C12 SM allows researchers to study sphingolipid domains (rafts) at room temperature. C16 SM requires heating to >41°C to achieve a fluid phase, which can denature co-reconstituted proteins. C12 SM is thus the preferred alternative for protein-lipid interaction studies where thermal preservation of the protein is paramount.
Part 2: Mechanistic Visualization
The following diagram illustrates the phase transition mechanism captured by DSC, highlighting the specific molecular events occurring at the
Caption: DSC traces capture the endothermic energy required to break the cooperative van der Waals packing and loosen the interfacial H-bond network.
Part 3: Experimental Protocol (Self-Validating)
Critical Warning: Sphingomyelins are prone to forming metastable gel phases. A standard "heat-and-run" protocol will yield non-reproducible data (split peaks). The Annealing Step included below is mandatory to ensure thermodynamic equilibrium.
Materials
-
Lipid: N-lauroyl-D-erythro-sphingosylphosphorylcholine (>99% purity).
-
Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Degassed).
-
Instrument: High-Sensitivity DSC (e.g., TA Nano DSC or Malvern MicroCal).
Step-by-Step Workflow
1. Film Preparation & Hydration[1]
-
Dissolve C12 SM in Chloroform:Methanol (2:1 v/v) in a glass vial.
-
Dry under a gentle stream of Nitrogen (
) to form a thin film. -
Vacuum Desiccation: Keep under high vacuum for >4 hours to remove trace solvent (solvent residues broaden DSC peaks).
-
Hydration: Add degassed buffer to reach a final concentration of 1–2 mg/mL.
-
Thermal Cycling: Incubate at 45°C (well above
) for 30 minutes, vortexing every 5 minutes. Why? This ensures all lipids traverse the transition into the fluid phase, preventing hydration defects.
2. The Annealing Cycle (Crucial)
-
Load the sample into the DSC.[2]
-
Cooling Scan: Cool from 45°C to 5°C at 1°C/min.
-
Heating Scan 1 (Annealing): Heat from 5°C to 45°C. Discard this data.
-
Equilibration: Hold at 5°C for 15 minutes.
-
Explanation: The first cycle erases thermal history and allows the formation of the stable
gel phase, eliminating metastable states often seen in synthetic SMs.
3. Data Acquisition
-
Scan Rate: 0.5°C/min (recommended for high resolution) or 1°C/min.
-
Range: 5°C to 50°C.
-
Pressure: 3 atm (prevents micro-bubble formation).
Workflow Diagram
Caption: Experimental workflow emphasizing the critical annealing step required for sphingomyelin bilayers.
References
-
Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids and Sphingolipids. (Data Source for DLPC and C16 SM values). [Link]
-
Ramstedt, B., & Slotte, J. P. (2002). Membrane properties of sphingomyelins. FEBS Letters, 531(1), 33-37. ( mechanistic insight into the sphingosine backbone hydrogen bonding). [Link]
-
Koynova, R., & Caffrey, M. (1995). Phases and phase transitions of the sphingolipids.[3] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1255(3), 213-336. (Comprehensive thermodynamic data source).[4][5] [Link]
-
Kučerka, N., et al. (2009). Structure of the unstable and metastable gel phases of DPPC and sphingomyelin. Biophysical Journal.[2] (Validates the need for annealing protocols). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Molecular Structure of Sphingomyelin in Fluid Phase Bilayers Determined by the Joint Analysis of Small-Angle Neutron and X-ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of Sphingomyelin Bilayers: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qualitest.ae [qualitest.ae]
- 5. DSC and the meaning of Tm - DSC protein stability | Malvern Panalytical [malvernpanalytical.com]
Benchmarking C12 Sphingomyelin Purity: A Comparative HPTLC Guide
Executive Summary: The Purity Imperative
In liposomal drug delivery and membrane biophysics, the transition from natural sphingolipids (e.g., Egg/Brain Sphingomyelin) to synthetic analogs like N-lauroyl-D-erythro-sphingosylphosphorylcholine (C12 Sphingomyelin) is driven by the need for reproducibility. Natural extracts are heterogeneous mixtures of acyl chain lengths (C16:0, C18:0, C24:1), leading to batch-to-batch variability in phase transition temperatures (
This guide details a robust High-Performance Thin-Layer Chromatography (HPTLC) protocol to benchmark the purity of C12 Sphingomyelin (C12 SM). Unlike HPLC-ELSD, which can suffer from baseline drift with gradient elution, HPTLC with copper sulfate charring provides a parallel, matrix-tolerant, and highly sensitive platform to visualize lipid heterogeneity and quantify impurities (lyso-SM, fatty acids) down to the picomole range.
The Comparative Landscape: Synthetic vs. Natural
To understand "purity" in this context, one must distinguish between chemical purity (absence of synthesis byproducts) and molecular homogeneity (uniformity of the acyl chain).
| Feature | High-Purity Synthetic C12 SM | Natural SM (Egg/Brain) | Crude/Research Grade C12 SM |
| Molecular Composition | Single species (d18:1/12:0) | Complex mix (C16, C18, C24) | C12 SM + synthesis byproducts |
| HPTLC Fingerprint | Single, sharp band | Double/Triple bands (Chain length separation) | Main band + trailing spots (Lyso-SM) |
| Phase Transition ( | Sharp, defined peak | Broad, multi-phasic | Depressed/Broadened peak |
| Critical Impurities | <0.5% Lyso-SM | N/A (Natural variance) | Unreacted fatty acids, Lyso-SM |
Validated HPTLC Protocol
Note: This protocol utilizes the "Copper Sulfate Charring" method, chosen for its linearity and ability to detect non-chromophoric lipids.
Reagents & Materials
-
Stationary Phase: HPTLC Silica gel 60 F254 glass plates (20 x 10 cm).
-
Mobile Phase: Chloroform : Methanol : Water (65 : 25 : 4, v/v/v).
-
Derivatization Reagent: 10% Copper(II) sulfate in 8% Phosphoric acid (aq).
-
Standards:
-
Reference C12 SM (>99% purity).
-
Impurity Standards: Lyso-Sphingomyelin, Lauric Acid.
-
Comparator: Egg Sphingomyelin.[1]
-
Step-by-Step Workflow
Step 1: Plate Pre-Washing (Critical for Baseline) Pre-develop the blank plate in Methanol to the top edge to remove binder contaminants. Dry at 120°C for 20 mins. Why? This lowers the background noise during densitometric scanning.
Step 2: Sample Application Spray-on application (bandwise) is mandatory for resolution.
-
Sample Conc: 1.0 mg/mL in Chloroform/Methanol (2:1).
-
Volume: Apply 2.0 µL to 10.0 µL bands.
-
Band Length: 8 mm.
Step 3: Chamber Saturation Line a twin-trough chamber with filter paper and saturate with mobile phase for 20 minutes.
-
Causality: Failure to saturate leads to the "edge effect" (smiling bands) and inconsistent
values due to uneven solvent evaporation rates.
Step 4: Development Develop plate until solvent front reaches 70mm. Dry plate in a stream of cold air for 5 minutes.
Step 5: Derivatization & Charring Dip plate into Copper Sulfate reagent (immersion speed 5 cm/s, dwell time 0 s). Heat at 140°C for 30 minutes .
-
Note: 140°C is the "sweet spot" where charring intensity is stoichiometric to carbon content without burning the background silica.
Step 6: Scanning (Densitometry) Scan at 370 nm (absorbance mode) using a Tungsten lamp.
Visualization of Logic & Workflow
Diagram 1: The Analytical Workflow
This diagram illustrates the critical path from sample prep to data generation.
Caption: Linear workflow ensuring removal of stationary phase impurities before separation and stoichiometric charring for quantification.
Diagram 2: Separation Logic (Chromatographic Mechanism)
Why does C12 SM separate from impurities?
Caption: Separation is governed by headgroup polarity. Lyso-SM (exposed amine/hydroxyl) retains strongly; Fatty acids elute near the front.
Benchmarking Results
The following data represents typical values observed when comparing High-Purity C12 SM against common alternatives using the protocol above.
Table 1: Retardation Factor ( ) & Resolution
| Analyte | Peak Symmetry (As) | Identification | |
| Lyso-SM (Impurity) | 0.18 | 1.10 | Hydrolysis product (missing acyl chain) |
| C12 Sphingomyelin | 0.36 | 1.05 | Target Analyte |
| Natural Egg SM | 0.32 - 0.40 | N/A (Split Peak) | Broad band due to C16-C24 distribution |
| Lauric Acid | 0.82 | 0.98 | Unreacted starting material |
Table 2: Purity Specifications (Acceptance Criteria)
| Metric | High Purity Grade | Research Grade |
| Main Peak Area % | > 99.0% | > 95.0% |
| Lyso-SM Content | < 0.2% | < 2.0% |
| Total Impurities | < 1.0% | < 5.0% |
| LOD (Limit of Detection) | 20 ng/band | 50 ng/band |
Discussion: Interpreting the Data
The "Double Band" Phenomenon
When analyzing Natural Egg SM , you will observe a "dumbbell" shape or two distinct bands between
Sensitivity of Copper Sulfate
While Primuline fluorescence is non-destructive, the Copper Sulfate charring method described here is superior for quantification because the carbon-based charring response is more linear across different lipid classes compared to fluorescence, which depends on dye intercalation efficiency [2].
References
-
Ramstedt, B., & Slotte, J. P. (1999). Separation of sphingomyelin species by high-performance thin-layer chromatography. Journal of Lipid Research.
-
CAMAG Application Note A-21. Quantitative Determination of Phospholipids by HPTLC. CAMAG Laboratory.
-
Avanti Polar Lipids. Sphingolipid Analysis and Purity Standards. Technical Data Sheets.
-
Peterson, B. L., & Cummings, B. S. (2006). A review of chromatographic methods for the assessment of phospholipids in biological samples. Biomedical Chromatography.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(dodecanoyl)-sphing-4-enine-1-phosphocholine
Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship
As scientists, our work with complex molecules like N-(dodecanoyl)-sphing-4-enine-1-phosphocholine, a specific type of sphingomyelin, pushes the boundaries of drug discovery and development. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. While a specific Safety Data Sheet (SDS) for this exact sphingomyelin variant may classify the pure compound as not hazardous, its toxicological properties have not been exhaustively investigated.[1] Furthermore, it is most commonly handled in laboratories as a solution with organic solvents. This guide, therefore, adopts the precautionary principle, outlining a disposal methodology grounded in federal regulations and best practices for handling chemical waste of unknown or potential hazard. Adherence to these procedures is not merely about compliance; it is a cornerstone of our commitment to a safe laboratory environment and responsible environmental stewardship.
Part 1: Waste Characterization - The Foundation of Compliant Disposal
The first and most critical step in waste management is proper characterization. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator—the laboratory that creates the waste—is legally responsible for determining if their waste is hazardous.[2][3] This "cradle-to-grave" responsibility necessitates a thorough evaluation.[3]
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.
-
This compound (Solid): In its pure, solid form, this compound is not expected to exhibit ignitability, corrosivity, or reactivity.[4] However, due to the lack of comprehensive toxicological data, it should be handled with caution.
-
Solutions and Mixtures: The true hazardous nature of this waste stream is typically defined by the solvents used for its dissolution (e.g., chloroform, methanol, ethanol, hexane).[5][6] According to the EPA's "Mixture Rule," if a non-hazardous waste is mixed with a listed or characteristic hazardous waste, the entire resulting mixture is considered hazardous.[2] For instance, a solution of the sphingomyelin in a chloroform/methanol mixture is classified as hazardous due to the flammability and toxicity of the solvents.
Therefore, for the purposes of disposal, all waste containing this compound, whether in solid form or in solution, must be treated as Hazardous Chemical Waste .
Part 2: Standard Operating Procedure for Disposal
This protocol is designed to align with the requirements of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) that includes waste disposal procedures.[7][8]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.[9]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves are recommended.[1] Always check for compatibility with any solvents being used.
-
Body Protection: A standard lab coat.
Step 2: Segregate the Waste Stream
Proper segregation is crucial to prevent dangerous chemical reactions and ensure cost-effective disposal.[10]
-
Do Not mix this waste with non-hazardous trash, biological waste, or sharps.[10]
-
Do collect waste this compound and its solutions in a dedicated hazardous waste container, separate from other chemical waste streams unless they are compatible.
Step 3: Use Designated, Compatible Waste Containers
The integrity of your waste container is paramount for safety.[11]
-
For Solid Waste: Use a clean, sealable container clearly marked for solid chemical waste. The original product container can be used if it is empty and being disposed of.[1]
-
For Liquid Waste (Solutions): Use a clean, leak-proof container that is chemically compatible with the solvents. Glass or high-density polyethylene bottles with screw-top caps are standard.
-
Container Condition: Ensure the container is in good condition, free from cracks or deterioration, and the closure is secure.[11] Keep containers closed at all times except when actively adding waste.
Step 4: Label the Waste Container Correctly and Completely
Improper labeling is a common and serious compliance violation.[9] The EPA and OSHA require specific information on all hazardous waste containers.[11]
-
Clearly write the words "Hazardous Waste" .
-
List all chemical constituents by their full names (no formulas or abbreviations). For example: "Waste this compound, Chloroform, Methanol."
-
Indicate the approximate percentage or volume of each component.
-
Note the Accumulation Start Date —the date the first drop of waste was added to the container.
Step 5: Store in a Satellite Accumulation Area (SAA)
Laboratories are designated as Satellite Accumulation Areas (SAAs), which allows for the collection of hazardous waste at or near the point of generation.
-
Store the labeled waste container in a designated, secondary containment system (such as a chemical-resistant tray) to prevent spills from spreading.
-
Be aware of institutional limits, which typically allow for the accumulation of up to 55 gallons of hazardous waste in an SAA.
Step 6: Arrange for Pickup and Disposal
Hazardous waste must be disposed of through your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.
-
Once the container is full or has reached your institution's time limit for accumulation (often 9-12 months), contact your EH&S office to arrange for a waste pickup.[12]
-
Never pour this compound or its solutions down the drain.[1] This is prohibited by law and can cause significant environmental contamination.[11][12]
-
The waste will be transported by a licensed professional to a permitted Treatment, Storage, and Disposal Facility (TSDF), completing your "cradle-to-grave" responsibility.[2]
Part 3: Data and Workflow Visualization
To ensure clarity and immediate comprehension, the key procedural information is summarized below.
Table 1: Disposal Protocol Summary
| Waste Type | Recommended Container | Labeling Requirements | Key Disposal Action |
| Pure Solid | Sealable, marked solid waste container. | "Hazardous Waste", "this compound" | Collect in a dedicated container in the SAA. |
| Liquid Solution | Leak-proof, chemically compatible bottle (e.g., Glass, HDPE). | "Hazardous Waste", Full names of sphingomyelin AND all solvents. | Collect in a dedicated container with secondary containment in the SAA. |
| Contaminated Labware | Puncture-resistant container or lined box. | "Hazardous Waste", List of all chemical contaminants. | Segregate from other waste; dispose of as solid hazardous waste. |
Diagram 1: Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Sources
- 1. agscientific.com [agscientific.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 4. This compound | C35H71N2O6P | CID 44260123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nps.edu [nps.edu]
- 8. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 10. researchgate.net [researchgate.net]
- 11. danielshealth.com [danielshealth.com]
- 12. dornsife.usc.edu [dornsife.usc.edu]
Operational Safety & Handling Guide: N-(dodecanoyl)-sphing-4-enine-1-phosphocholine (C12 Sphingomyelin)
[1]
Part 1: Executive Safety Assessment
Substance Identity: N-(dodecanoyl)-sphing-4-enine-1-phosphocholine Common Name: C12 Sphingomyelin (d18:1/12:0) CAS: 196525-58-5 (General analog reference) / Note: Isomeric specificity varies by synthesis.[1]
As researchers, we often conflate "biological safety" with "chemical safety."[1] While C12 Sphingomyelin itself is a naturally occurring bioactive lipid with low acute toxicity, the operational risk lies in two distinct areas:
-
The Solvent Matrix: Reconstitution almost invariably requires chloroform or methanol, which are volatile, toxic, and carcinogenic.[1]
-
Sample Integrity: The lipid is hygroscopic and sensitive to hydrolysis.[1][2][3] "Safety" in this context extends to protecting the experimental asset from human contamination (nucleases, moisture).
Core Directive: Treat the dry powder as a bioactive inhalation risk and the reconstituted solution as a high-hazard organic solvent risk.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice to address specific permeation risks associated with lipidomics workflows.
Scenario A: Handling Dry Powder (Lyophilized)
Primary Hazard: Inhalation of bioactive particulates; Moisture contamination of product.
| PPE Component | Specification | Rationale (Causality) |
| Respiratory | Fume Hood (Certified) | Mandatory. Prevents inhalation of fine lipid dust.[1] Protects lipid from ambient humidity.[1][2] |
| Hand Protection | Nitrile Gloves (4 mil) | Standard barrier protection.[1] Latex is forbidden due to potential protein shedding/contamination.[1] |
| Eye Protection | Safety Glasses w/ Side Shields | Prevents ocular contact with airborne particulates.[1] |
| Body Protection | Lab Coat (Cotton/Poly) | Prevents static buildup which can disperse fine lipid powders.[1] |
Scenario B: Handling Reconstituted Solutions (Chloroform/Methanol)
Primary Hazard: Carcinogenic solvent exposure; Skin absorption; Flash fire.
| PPE Component | Specification | Rationale (Causality) |
| Hand Protection | Double Nitrile or Viton® | Chloroform permeates standard nitrile in <3 minutes.[1] Double gloving provides a "discard layer" for immediate removal upon splash.[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for volatile solvents; goggles seal against vapors and splashes.[1] |
| Respiratory | Fume Hood (High Face Velocity) | Chloroform vapor is heavier than air and highly toxic.[1] Never handle on an open bench. |
| Footwear | Closed-toe, Non-absorbent | Leather or synthetic uppers.[1] Canvas shoes absorb solvents, holding them against the skin.[1] |
Part 3: The "Zero-Loss" Operational Protocol
This protocol is designed to maximize safety while ensuring 99% recovery of the lipid, preventing the "gummy residue" issues common in sphingomyelin handling.
Phase 1: Receipt & Equilibration
Critical Control Point: Hydrolysis Prevention[1]
-
Arrival: Package likely arrives on dry ice.[1] Verify the vial seal is intact immediately.
-
Storage: Transfer immediately to -20°C .
-
Equilibration (The Golden Rule): Before opening the vial, remove it from the freezer and place it in a desiccator (or on the bench) for 30 minutes until it reaches room temperature.
Phase 2: Reconstitution Workflow
Figure 1: Decision logic for solvent selection and reconstitution to ensure lipid stability.
Step-by-Step Procedure
-
Solvent Selection:
-
Addition: Under the fume hood, add the solvent using a glass Pasteur pipette or Hamilton syringe.[1]
-
Warning: Do not use plastic pipette tips with chloroform; plasticizers will leach into your sample, ruining Mass Spec analysis.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. If the solution is cloudy, sonicate in a water bath at 30°C for 1-2 minutes.
-
Aliquot & Seal: Transfer to amber glass vials with Teflon-lined caps. Flush the headspace with Argon or Nitrogen gas to prevent oxidation.[1]
Part 4: Disposal & Emergency Response[1]
Waste Classification
-
Pure Lipid (Expired/Degraded): Can often be treated as non-hazardous biological waste, but best practice dictates incineration.[1]
-
Solvent Solutions: Must be segregated into Halogenated Organic Waste (if containing Chloroform) or Non-Halogenated Organic Waste (if Ethanol/Methanol only).[1]
Spill Response Scenario
Figure 2: Immediate response logic for lipid/solvent spills.
Emergency First Aid:
References
-
Avanti Polar Lipids. (n.d.). Safety Data Sheet: Sphingomyelin (Brain, Porcine). Retrieved February 23, 2026, from [Link]
-
PubChem. (2026).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved February 23, 2026, from [Link]
-
LIPID MAPS® Structure Database. (2025). Ceramide phosphocholines (sphingomyelins).[1][4][5][6] Retrieved February 23, 2026, from [Link]
Sources
- 1. cdn.anatrace.com [cdn.anatrace.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. This compound | C35H71N2O6P | CID 44260123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(nonadecanoyl)-sphing-4-enine-1-phosphocholine | C42H85N2O6P | CID 52931171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LIPID MAPS [lipidmaps.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
